Tenidap

Catalog No.
S544908
CAS No.
120210-48-2
M.F
C14H9ClN2O3S
M. Wt
320.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenidap

CAS Number

120210-48-2

Product Name

Tenidap

IUPAC Name

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

InChI

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)

InChI Key

IZSFDUMVCVVWKW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide, CP 66248, CP 66248-2, CP-66,248-2, tenidap, tenidap sodium

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O

The exact mass of the compound Tenidap is 320.0022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tenidap mechanism of action arachidonic acid metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action on Arachidonic Acid Metabolism

Tenidap simultaneously targets multiple pathways in the ARA cascade, which consists of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) [1]. The table below summarizes its key actions.

Target Pathway/Enzyme Observed Action of this compound Cellular/Experimental Context Reported IC50 / Potency
5-Lipoxygenase (5-LO) Product Formation Inhibition [2] [3] A23187-activated human/rat neutrophils, rat basophilic leukemia (RBL) cells, rat peritoneal macrophages [2]. IC50: 5-15 μM [2]
5-Lipoxygenase (5-LO) Enzyme (Direct) Direct inhibition [2] RBL-cell homogenate; purified human recombinant 5-LO [2]. IC50: ~7 μM [2]
5-Lipoxygenase Translocation Impairs translocation from cytosol to membrane [2] Human neutrophils stimulated with calcium ionophore [2]. Not specified
Arachidonic Acid Release (Phospholipase A2) Inhibition of ionophore-stimulated deacylation/release from membrane phospholipids [2] [3] Human neutrophils [3]; RBL-1 cells [2]. IC50: ~20 μM [3] (in neutrophils); IC50: 180 μM [2] (in RBL cells)
Cyclooxygenase (COX) Pathway Inhibition [2] [4] Human whole blood; rat models [2]. Readily observed in vivo [2]
Cytokine Modulation (e.g., IL-1) Inhibition of synthesis and activity [5] Human monocytes and macrophages [5]. Not specified

The interplay of these mechanisms can be visualized in the following pathway:

G Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX Pathway AA->COX LOX 5-LOX Pathway AA->LOX PGs Pro-inflammatory Prostaglandins (PGs) COX->PGs LTs Pro-inflammatory Leukotrienes (LTs) LOX->LTs Cytokines Pro-inflammatory Cytokines (IL-1, TNFα) PGs->Cytokines Induces LTs->Cytokines Induces This compound This compound This compound->PLA2 Inhibits Release This compound->COX Inhibits This compound->LOX Direct Inhibitor & Blocks Translocation This compound->Cytokines Suppresses Production

This compound's multi-target inhibition of inflammatory pathways.

A critical finding from preclinical studies was that this compound's potent in vitro 5-LO inhibition was not observed in three separate animal models [2]. Research suggested that extensive binding to plasma proteins likely reduced this compound's free concentration at the site of action, abrogating its 5-LO inhibitory effects in vivo [2]. Consequently, its clinical efficacy is primarily attributed to COX inhibition and cytokine modulation rather than 5-LO blockade [2] [5].

Key Experimental Models and Protocols

The mechanistic data for this compound were derived from established in vitro and ex vivo models. The following workflow outlines a typical experimental approach for evaluating its effects on neutrophil ARA metabolism, which you can adapt for related research.

G Step1 1. Cell Isolation Isolate human neutrophils from fresh whole blood. Step2 2. Pre-incubation Pre-treat cell suspension with This compound (varying concentrations) or vehicle control. Step1->Step2 Step3 3. Stimulation & Labeling Stimulate with calcium ionophore A23187. Optional: Use ³H-ARA to pre-label cellular phospholipids. Step2->Step3 Step4 4. Metabolite Extraction Stop reaction and extract lipids using organic solvents (e.g., Methanol/Chloroform). Step3->Step4 Step5 5. Analysis & Quantification Step4->Step5 Sub5a HPLC with: - UV absorbance (235nm for 5-HETE) - Radiochromatogram scanner for ³H-labeled LTB₄/5-HETE Step5->Sub5a Sub5b Immunoassays: - EIA for LTB₄ - RIA for TXB₂ Step5->Sub5b

General workflow for studying this compound's effects on neutrophil ARA metabolism.

Key methodological details include:

  • Cell Activation: The calcium ionophore A23187 is commonly used to provide a strong, non-physiological stimulus that bypasses surface receptors to directly activate downstream pathways, ensuring robust eicosanoid production for measurement [2] [3].
  • Metabolite Quantification:
    • Radiolabeling: Cells can be pre-incubated with [³H]- or [¹⁴C]-arachidonic acid, which incorporates into membrane phospholipids. The release of the radiolabel and its conversion into metabolites like [³H]-LTB₄ is then measured [2] [3].
    • Chromatography: HPLC with UV detection (e.g., 235 nm for 5-HETE) separates and quantifies non-radiolabeled metabolites [2].
    • Immunoassays: Enzyme Immunoassay (EIA) is used for metabolites like LTE₄ and LTB₄, while Radioimmunoassay (RIA) can measure Thromboxane B₂ (TXB₂) [2].

Clinical Context and Drug Profile

Despite its promising pharmacological profile, this compound's development was discontinued.

  • Clinical Efficacy: In a 24-week double-blind study, this compound (120 mg/day orally) demonstrated significant improvements in observer assessment of pain, painful joint count, and overall clinical assessment in rheumatoid arthritis patients [3]. It was also effective in reducing C-reactive protein [4].
  • Safety and Discontinuation: Pfizer received a non-approval letter from the FDA due to unresolved safety concerns related to long-term use [4]. Adverse effects included:
    • Renal: Reversible proteinuria (13%) [4].
    • Hepatic: Increases in serum transaminases and severe abnormalities in liver function tests [4].
    • Other: Serious gastrointestinal events, alopecia, and headache [4].
  • Significant Drug Interactions: this compound's high plasma protein binding (99%) [4] led to several clinically important interactions. It displaces warfarin and phenytoin from albumin binding sites, potentially increasing their free concentration and toxicity risk. It also reduces the renal clearance of lithium, necessitating dosage reduction [4].

References

Tenidap pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic parameters of this compound sodium in humans.

Parameter Value/Site Additional Context
Bioavailability ~85% [1] High oral absorption.
Tmax 2.4 - 2.9 hrs (fasting) [1] [2] Delayed by food (4.4 hrs) and antacids (4.5 hrs) [3].
Cmax 18.0 µg/mL (fasting, 120 mg dose) [3] Reduced by co-administration with antacids [3].
Volume of Distribution ~0.1 L/kg [2] Suggests limited distribution beyond plasma.
Plasma Protein Binding >99% [2] Explains several drug-drug interactions.
Plasma Half-Life ~23 hours [1] [2] Supports once-daily dosing.
Clearance 0.075 mL/min/kg (oral) [2] Systemic clearance increases with multiple dosing, suggesting auto-induction of metabolism [1].
Primary Route of Excretion Metabolism (extensive) [4] [2] Less than 1% of dose excreted unchanged [2].
Major Metabolite 5'-hydroxythis compound glucuronide [4] Accounts for ~33% of oral dose in rats [4].

Metabolic Pathways and Disposition

This compound undergoes extensive hepatic metabolism, primarily through oxidation and subsequent conjugation [4] [2]. The following diagram illustrates its major metabolic pathways and disposition, based on data from rat studies [4] [5].

G This compound This compound OH_this compound Hydroxy-Tenidap (5'-OH and other positions) This compound->OH_this compound Oxidation (CYP Enzymes) Glucuronide Glucuronide Conjugates OH_this compound->Glucuronide Conjugation (UGT Enzymes) Thiolactone Thiolactone Metabolite OH_this compound->Thiolactone Reduction (Gut Microflora) Urine Excreted in Urine OH_this compound->Urine Minor Route Bile_Feces Excreted in Bile/Feces Glucuronide->Bile_Feces Major Route Thiolactone->Bile_Feces

The metabolic pathway of this compound involves oxidation, conjugation, and gut microflora-mediated reduction, leading to biliary and urinary excretion.

Key Metabolic Characteristics:
  • Major Pathways: The primary metabolic routes involve hydroxylation at various positions on both the oxindole and thienyl rings [4]. The major metabolite in rats is the glucuronide conjugate of 5'-hydroxythis compound, which is predominantly excreted in bile [4].
  • Secondary Pathways: Other pathways include dihydroxylation and methoxylation on the thienyl ring [4].
  • Unique Pathway: An unusual reduction of a hydroxythis compound metabolite leads to the formation of a novel thiolactone analog. This reaction is facilitated by the gut microflora, as demonstrated by anaerobic incubation with rat cecal contents [4].
  • Excretion Profile: In rats, after an oral dose, over 75% of the radioactivity was eliminated in the bile and feces, and 5-12% was recovered in urine [5].

Key Experimental Protocols

The following methodologies were critical in elucidating this compound's pharmacokinetic profile.

Disposition and Metabolism Study (Preclinical)
  • Objective: To identify the excretion routes and metabolite structures of this compound in rats [4] [5].
  • Dosing: Rats were administered C-14 radiolabeled this compound orally or intravenously [5].
  • Sample Collection: Bile, urine, plasma, and feces were collected and analyzed [4].
  • Analytical Techniques:
    • HPLC: Used for metabolite profiling and separation [4].
    • Atmospheric Pressure Tandem Mass Spectrometry (HPLC/MS/MS): Used for structural identification of metabolites [4] [5].
    • Synthetic Standards: The structures of most metabolites were confirmed by comparison with authentic, synthetically produced samples [4].
Absolute Bioavailability and Auto-induction Study (Clinical)
  • Objective: To determine the absolute bioavailability and the effect of multiple dosing on this compound's clearance in healthy human subjects [1].
  • Study Design: A clinical trial where subjects received a single 120 mg oral dose of this compound sodium and a 20 mg intravenous infusion of deuterium-labeled this compound ([D3]-tenidap) on day 1. After a washout period, subjects received daily oral doses for 21 days, with a second IV dose on the final day [1].
  • Analytical Technique: A validated HPLC method was used to determine plasma concentrations. The use of a stable isotope-labeled IV dose allowed for simultaneous measurement of oral and IV pharmacokinetics in the same subject [1].
Food and Antacid Interaction Study
  • Objective: To investigate the effects of food and an antacid on the absorption of this compound [3].
  • Study Design: A randomized, three-way crossover study in healthy volunteers. Each received a single 120 mg oral dose under fasting conditions, with food, or with an antacid (Maalox) [3].
  • Analysis: Plasma samples were collected and analyzed to determine key absorption parameters (AUC, Cmax, Tmax) [3].

Additional Pharmacokinetic Considerations

  • Drug-Drug Interactions: this compound's high plasma protein binding (>99%) is the basis for several interactions. It can displace drugs like warfarin and phenytoin from albumin binding sites, potentially increasing their free concentration and toxicity risk [2]. It also reduces the renal clearance of lithium and diminishes the antihypertensive effects of ACE inhibitors and diuretics [2].
  • Safety and Status: this compound's development for rheumatoid arthritis and osteoarthritis was ultimately abandoned by Pfizer after a non-approval letter from the FDA, primarily due to unresolved long-term safety concerns [2]. Reported adverse effects included proteinuria, liver enzyme elevations, and gastrointestinal events [2].

References

Tenidap cytokine modulation IL-1 IL-6 TNF-alpha

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Tenidap's Inhibitory Effects

Cytokine / Mediator System / Tissue This compound Concentration Inhibition Effect Citation
IL-1β Rheumatoid Arthritis Synovial Membranes 20 µg/ml (therapeutic) Significant decrease (p < 0.04) [1] [1]
5, 20, 50 µg/ml (with LPS) Significant inhibition (p < 0.01) [1] [1]
Failed Total Hip Replacement Membranes 20 µg/ml 71.3% inhibition (p < 0.05) [2] [2]
50 µg/ml 79.3% inhibition (p < 0.02) [2] [2]
IL-6 Rheumatoid Arthritis Synovial Membranes All concentrations tested (with/without LPS) Significant inhibition; naproxen showed no effect [1] [1]
Failed Total Hip Replacement Membranes 20 µg/ml 90.4% inhibition (p < 0.005) [2] [2]
50 µg/ml 96.0% inhibition (p < 0.05) [2] [2]
TNF-α Rheumatoid Arthritis Synovial Membranes 20 µg/ml (with LPS) 69% inhibition (p < 0.002) [1] [1]
Failed Total Hip Replacement Membranes 20 µg/ml 66.9% inhibition (p < 0.05) [2] [2]
50 µg/ml 77.4% inhibition [2] [2]
PGE₂ Failed Total Hip Replacement Membranes 5, 20, 50 µg/ml >90% suppression (p < 0.0001) [2] [2]

Key Experimental Protocols

The primary data on this compound's cytokine modulation comes from ex vivo studies using human tissue explants. The methodology below is synthesized from the key papers.

  • Tissue Source and Preparation: Human synovial membranes were obtained from patients with Rheumatoid Arthritis (RA) during joint surgery [1] or from interface membranes of failed total hip replacements (fTHR) [2]. Tissues were processed and cultured as explants.
  • Culture and Stimulation: Explants were cultured in medium. Some experiments involved stimulation with 20 µg/ml Lipopolysaccharides (LPS) to create an enhanced inflammatory environment [1].
  • Drug Incubation: Explants were incubated with this compound across a range of concentrations (e.g., 5, 20, and 50 µg/ml) for a period of 72 hours [2]. The 20 µg/ml concentration is noted as the therapeutic concentration [1].
  • Control Agents: Studies often included control agents for comparison. For example, naproxen (a traditional NSAID) at 90 µg/ml showed minimal effect on cytokines, and diclofenac suppressed PGE₂ but not cytokine levels [1] [2].
  • Outcome Measurement: Levels of IL-1β, IL-6, TNF-α, and PGE₂ in the culture medium were quantified using specific enzyme-linked immunosorbent assays (ELISA) [1] [2]. Furthermore, cytokine mRNA levels were quantitated using Northern blotting [1].

Mechanism of Action & Signaling Pathways

This compound's mechanism involves dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) pathways, but its key differentiator is the direct modulation of cytokine synthesis at the transcriptional level [1] [3].

The diagram below illustrates the proposed mechanism of this compound in cytokine modulation based on the cited research.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) CytokineGenes Cytokine Gene Expression (IL-1β, IL-6, TNF-α) InflammatoryStimulus->CytokineGenes CytokineProduction Cytokine Protein Synthesis CytokineGenes->CytokineProduction PGE2 PGE₂ Production CytokineProduction->PGE2 Induces This compound This compound This compound->CytokineGenes Inhibits mRNA This compound->CytokineProduction Inhibits Synthesis This compound->PGE2 Potently Inhibits

Research Context and Comparison

  • Differentiation from NSAIDs: Unlike traditional NSAIDs like naproxen or diclofenac, which primarily inhibit prostaglandin synthesis, this compound potently inhibits both prostanoid and cytokine pathways [1] [2]. This dual action was considered a key therapeutic advantage in modulating the chronic inflammatory process.
  • Complex Effects on Cell Growth: Research indicates this compound's effects can be concentration-dependent. One study noted that while high concentrations (>10 µg/ml) inhibited synovial fibroblast growth, lower concentrations (1.25-5 µg/ml) could paradoxically stimulate proliferation, particularly in the presence of cytokines like IL-1 or TNF [3].

Accessing Detailed Information

Please note that the foundational research on this compound's cytokine modulation was largely published in the 1990s and early 2000s. You can access the full text of these papers, which contain complete experimental details, via the provided PubMed and PMC links. These are primary sources for protocols and data [1] [3] [2].

References

how does Tenidap inhibit anion transport and cytoplasmic pH

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The following table outlines the primary cellular actions of Tenidap and the key evidence supporting this mechanism.

Aspect of Mechanism Detailed Description Supporting Evidence
Primary Action Inhibits chloride-bicarbonate exchangers (anion transporters) [1] [2]. Does not inhibit sodium-proton antiporters (Na+/H+ exchangers) [1].
Effect on Cytoplasmic pH (pHi) Causes rapid, sustained cytoplasmic acidification (drop in pHi) [1] [2]. Acidification is rapid and sustained; cells recover upon this compound removal [1].
Structural Specificity Acidic molecular structure is crucial for activity; non-acidic analogs are ineffective [2]. Activity enhanced at lower extracellular pH; halogenated analogs show increased potency [2].
Role of Facilitated Transport Cellular uptake and efflux involve facilitated transport via anion transporters [2]. Efflux of radiolabeled this compound is blocked by other known anion transport inhibitors [2].

Experimental Evidence & Functional Consequences

The inhibition of anion transport and the resulting cytoplasmic acidification have several significant downstream effects on cellular functions, summarized in the table below.

Observed Effect Experimental System Significance / Proposed Link to Mechanism
Inhibition of IL-1β Post-Translational Processing Murine macrophages; human monocytes [3] [4] Anion conductance is required for ATP-induced release and maturation of IL-1β [4].
Inhibition of Protein Synthesis Cells in culture [1] Many steps in protein synthesis and trafficking are pH-dependent [1].
Stimulation of Leucine Accumulation Cells in culture [1] Amino acid transport systems can be regulated by pH and ion gradients [1].
Inhibition of Mannose 6-Phosphate Receptor-Mediated Endocytosis Cells in culture [1] The function of the mannose 6-phosphate receptor is known to be pH-dependent [1].

Key Experimental Protocols

The main insights into this compound's mechanism come from several foundational experimental approaches.

  • 1. Measuring Intracellular pH (pHi)

    • Method: Cells are loaded with a pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and -6) carboxyfluorescein (BCECF) [1].
    • Measurement: Fluorescence intensity is monitored to calculate real-time changes in cytoplasmic pH after the addition of this compound [1].
    • Control: Comparison with other agents like NSAIDs or the known anion transport inhibitor UK5099 confirms the unique mechanism [1].
  • 2. Investigating Anion Transport Inhibition

    • Anion Exchanger Activity: Chloride-bicarbonate exchanger activity is assessed indirectly via its role in pHi regulation. Researchers test whether this compound inhibits the cellular recovery from an acid load that is dependent on bicarbonate [1].
    • Radiolabeled Efflux Studies: Cells are incubated with [¹⁴C]this compound. The efflux of the drug is then measured in the presence or absence of various known inhibitors of anion transport (e.g., meclofenamic acid). Inhibition of this compound efflux by these agents provides evidence that this compound itself is a substrate for cellular anion transporters [2].
  • 3. Establishing Structure-Activity Relationship

    • Method: The acidification activity of this compound is compared with that of structurally related analogs [2].
    • Finding: Only analogs capable of forming an acidic species (the free acid) can lower pHi and inhibit the efflux of radiolabeled this compound. This confirms that a specific physicochemical property of the molecule is essential for its activity [2].

Diagram of this compound's Mechanism & Cellular Impact

The following diagram synthesizes the experimental data into a cohesive visual summary of this compound's mechanism and its downstream effects.

G cluster_mechanism Primary Mechanism at Plasma Membrane cluster_consequences Downstream Functional Consequences This compound This compound HCO3_Cl_Exchanger Cl⁻-HCO₃⁻ Exchanger This compound->HCO3_Cl_Exchanger  Inhibits Cytoplasmic_Acidification Cytoplasmic Acidification (Drop in pHi) HCO3_Cl_Exchanger->Cytoplasmic_Acidification  Leads to IL1b_Processing Inhibition of IL-1β Maturation/Release Cytoplasmic_Acidification->IL1b_Processing Protein_Synthesis Inhibition of Protein Synthesis Cytoplasmic_Acidification->Protein_Synthesis Endocytosis Inhibition of Receptor-Mediated Endocytosis Cytoplasmic_Acidification->Endocytosis Leucine_Uptake Stimulation of Leucine Accumulation Cytoplasmic_Acidification->Leucine_Uptake

> This diagram illustrates the established mechanism where this compound inhibits chloride-bicarbonate exchange at the plasma membrane, leading to cytoplasmic acidification and subsequent diverse cellular effects.

References

Tenidap clinical development and FDA status

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap's Mechanism of Action

This compound was studied for its potential to modulate the inflammatory processes in rheumatoid arthritis. Unlike traditional NSAIDs, it worked through multiple pathways, primarily by inhibiting key proinflammatory cytokines.

The diagram below illustrates the proposed cellular mechanism of this compound based on published research, showing its multi-targeted approach to reducing inflammation.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Monocyte Monocyte/Macrophage InflammatoryStimulus->Monocyte IL1 IL-1β Monocyte->IL1 TNF TNF-α Monocyte->TNF IL6 IL-6 Monocyte->IL6 This compound This compound CytokineProduction Reduced Cytokine Production This compound->CytokineProduction ArachidonicPathway Inhibition of Arachidonic Acid Metabolism This compound->ArachidonicPathway CytokineProduction->IL1 CytokineProduction->TNF CytokineProduction->IL6 COX Cyclooxygenase (COX) ArachidonicPathway->COX LOX Lipoxygenase (LOX) ArachidonicPathway->LOX PGE2 PGE₂ COX->PGE2 LTB4 LTB₄ LOX->LTB4

This compound's proposed mechanism involves suppression of pro-inflammatory cytokine production and dual inhibition of arachidonic acid pathways. [1] [2] [3]

Summary of Key Experimental Findings

The following tables consolidate quantitative data from key studies on this compound.

Table 1: Clinical Efficacy in a 4-Week RA Trial (Placebo-Controlled) [4]

Parameter This compound Group (40-200 mg/day) Placebo Group P-value
Improvement in Primary Efficacy Variables 4 out of 5 variables Significantly less improvement < 0.01
Reduction in Erythrocyte Sedimentation Rate (ESR) 18% reduction Smaller reduction < 0.05
Reduction in C-Reactive Protein (CRP) 51% reduction Smaller reduction < 0.05
Discontinuation due to Side Effects 3% 3% Not Significant

Table 2: Effects on Cytokine Production and Synovial Cell Growth *In Vitro* [1] [3]

Experimental Model This compound Concentration Outcome
IL-6 production in THP-1 monocyte cell line (stimulated with TNF-α & IFN-γ) Dose-dependent Significant inhibition of IL-6 production.
IFN-γ-induced HLA-DR upregulation in THP-1 cells Not specified Inhibition of HLA-DR expression.
Human synovial fibroblast proliferation > 10 µg/ml Inhibition of cell growth.
Human synovial fibroblast proliferation (with IL-1, TNF, or bFGF) 1.25 - 5 µg/ml Significant stimulation of cytokine-induced growth.

Detailed Experimental Protocols

The key experiments that defined this compound's activity used the following methodologies:

1. Protocol for 4-Week Clinical Trial in Rheumatoid Arthritis [4]

  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Patients: Adults with active RA flare following NSAID withdrawal.
  • Intervention: Patients randomized to receive placebo (n=67) or this compound (n=131; 40-200 mg/day).
  • Duration: 4 weeks.
  • Primary Efficacy Variables: Five key clinical measures of RA activity (specific variables not listed in detail).
  • Biochemical Variables: Changes from baseline in ESR and CRP levels were measured and compared between groups at the 4-week endpoint.

2. Protocol for Cytokine Modulation in Monocyte Cell Line [1]

  • Cell Line: THP-1 human monocyte cell line.
  • Stimulation: Cells were activated with a combination of TNF-α and IFN-γ.
  • Intervention: Treatment with varying concentrations of this compound.
  • Measurement: IL-6 production in the culture supernatant was quantified. The inhibitory effect of this compound on IFN-γ-induced HLA-DR surface expression was also analyzed, likely via flow cytometry.

3. Protocol for Synovial Fibroblast Proliferation Assay [3]

  • Cell Culture: Human synovial fibroblasts derived from patients with rheumatic diseases.
  • Stimulation: Cells cultured with or without cytokines (IL-1, TNF, IL-6, bFGF, TGFβ).
  • Intervention: Treatment with a range of this compound sodium concentrations (e.g., 1.25-5 µg/ml and >10 µg/ml).
  • Proliferation Measurement: Cell proliferation was assessed using a crystal violet colorimetric assay. The optical density of the dye incorporated by the cells is proportional to the cell number.
  • PGE2 Measurement: Prostaglandin E2 levels in culture supernatants were measured by radioimmunoassay to investigate the role of eicosanoids.

FDA Status and Development Timeline

Based on the search results:

  • No FDA Approval: this compound does not appear on the official FDA list of novel drug approvals for 2025 [5] or other current new drug listings [6].
  • Historical Development: The most recent clinical and preclinical studies found in the search results date from the mid-1990s [4] [1] [3]. The absence of any recent literature or regulatory filings strongly suggests that the clinical development of this compound was discontinued over two decades ago.

References

Tenidap pharmacology and toxicology profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Mechanism of Action

Tenidap (chemical formula: C₁₄H₉ClN₂O₃S) was investigated as a novel, cytokine-modulating anti-rheumatic agent of the oxindole class. Its mechanism of action is multifaceted, combining properties of conventional NSAIDs with those of a disease-modifying antirheumatic drug (DMARD) [1] [2].

The table below summarizes its key molecular and pharmacological activities:

Feature Description
Chemical Class Oxindole [3]
Primary Molecular Actions Dual COX/5-LOX enzyme inhibition; modulation of cytokine and chemokine production [1] [2] [4]
COX-1 Inhibition (IC₅₀) 20 nM (in rat basophilic leukemia cells) [2]
Key Cytokine/Chemokine Effects Down-regulates gene expression and synthesis of IL-8, MCP-1, and IL-1; reduces acute-phase proteins [3] [1]
Additional Relevant Actions Inhibits degranulation of basophils and neutrophils; blocks release of activated neutrophil collagenase; modulates cytoplasmic pH and anion transport [1] [5]

This compound's inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) results in reduced production of both prostaglandins and leukotrienes [2] [4]. However, its disease-modifying potential is largely attributed to its ability to regulate inflammatory cytokines. In vitro and in vivo studies demonstrated that this compound significantly reduces tumor necrosis factor-alpha (TNF-α)-induced gene expression and synthesis of key chemokines like IL-8 (a neutrophil chemoattractant) and Monocyte Chemotactic Protein-1 (MCP-1) [3]. This action directly correlates with reduced recruitment of inflammatory cells into arthritic joints in experimental models [3].

Clinical Pharmacokinetics

This compound sodium was designed for oral administration, with a typical clinical dose of 120 mg/day [1]. The table below summarizes its primary pharmacokinetic parameters:

Pharmacokinetic Parameter Value Comments
Bioavailability 82% [1] Well-absorbed [1]
Time to Cmax (Tmax) 2.4 - 2.9 hours (fasting) [1] Delayed to ~4 hours with food [1]
Volume of Distribution 0.1 L/kg [1]
Plasma Protein Binding >99% [1] High, clinically significant
Plasma Half-Life 23.2 hours [1]
Metabolism Hepatic (hydroxylation and glucuronidation) [1]
Route of Elimination Renal (primarily as metabolites) [1] <1% excreted unchanged in urine [1]

Toxicology & Adverse Effect Profile

This compound's development was ultimately terminated due to safety concerns identified during clinical investigations, particularly with long-term use [1] [4]. The following diagram illustrates its major organ system toxicities:

G cluster_organs Primary Organ Systems Affected This compound This compound Liver Liver: Serum transaminase increases This compound->Liver Kidney Kidney: Proteinuria (13%) This compound->Kidney GI Gastrointestinal: Serious events (2.1%) This compound->GI Skin Skin: Alopecia (3.2%) This compound->Skin Hematologic Hematologic: Eosinophilic pneumonia This compound->Hematologic Neuro Nervous System: Headache (3.8%) This compound->Neuro

The most notable adverse effects were reversible and non-progressive proteinuria (occurring in about 13% of patients) and increases in serum transaminases, indicating potential liver toxicity [1]. Other frequently reported effects included gastrointestinal disturbances and alopecia [1].

Drug-Drug Interactions

This compound's high degree of plasma protein binding and potential to affect renal clearance led to several clinically significant drug-drug interactions, necessitating dosage adjustments for co-administered drugs [1]:

Interacting Drug Class Mechanism of Interaction Clinical Management
Anticoagulants (Warfarin) Displacement from plasma albumin binding sites [1] Reduce warfarin dosage to avoid toxicity [1]
Antiepileptics (Phenytoin) Displacement from plasma albumin binding sites (~25%) [1] Monitor phenytoin levels [1]
Lithium Reduced renal clearance; increased steady-state lithium concentrations [1] Reduce lithium dosage to avoid toxicity [1]
ACE Inhibitors & Diuretics Reduced antihypertensive effects [1] Careful monitoring of blood pressure [1]
Other NSAIDs Potential for synergistic toxicity (e.g., GI) and interaction with thiazide diuretics [1] Avoid combination or monitor closely [1]

Experimental Protocols for Key Studies

For research purposes, here are detailed methodologies from pivotal studies on this compound.

In Vivo Model of Acute Antigen Arthritis

This protocol evaluated this compound's effect on chemokine expression and cell infiltration [3].

  • Animal Model: Adult New Zealand rabbits (2.5-3 kg).
  • Arthritis Induction: Intra-articular injection of 5 mg/ml ovalbumin (OVA) into the knees of pre-immunized animals.
  • Treatment Protocol: Animals were randomized into treated (this compound 15 mg/kg per 12 h, orally) and untreated groups. Dosing started 24 hours before OVA injection and continued until 12 hours post-induction.
  • Sample Collection & Analysis: At study end, synovial membranes and fluid were collected.
    • Synovial Fluid: Analyzed for neutrophil count and volume.
    • Synovial Tissue: mRNA levels of IL-8 and MCP-1 were analyzed by RT-PCR. Proteins were localized via immunohistochemistry using specific antibodies (e.g., monoclonal mouse anti-human IL-8, polyclonal goat anti-human MCP-1) with HRP-conjugated secondary antibodies and DAB staining.
In Vitro Cytokine Modulation Assay

This protocol assessed this compound's direct effect on cytokine expression in cultured cells [3].

  • Cell Culture: Rabbit synovial cells isolated from healthy tissue and monocytic cell lines.
  • Stimulation & Treatment: Cells were stimulated with TNF-α to induce a pro-inflammatory state. They were co-treated with this compound (10 μM).
  • Outcome Measurement: Gene expression of IL-8 and MCP-1 was analyzed using RT-PCR and compared to untreated controls.
Ex Vivo Cyclooxygenase (COX) Inhibition Assay

This protocol demonstrated the potency and duration of COX inhibition [2].

  • Procedure: this compound was administered orally to monkeys, rats, and dogs at 5, 2.5, and 10 mg/kg, respectively.
  • Sample Collection: Blood was collected 2 to 4 hours post-dose.
  • Analysis: COX activity was measured in the collected blood samples ex vivo, showing significant inhibition compared to pre-dose levels.

Regulatory Status & Conclusion

This compound was never marketed for clinical use. Pfizer abandoned its development for rheumatoid arthritis and osteoarthritis after receiving a non-approval letter from the U.S. Food and Drug Administration (FDA) due to unresolved safety concerns related to long-term use, particularly its effects on the kidney and liver [1] [4]. The decision specifically pertained to the 120 mg dose [1].

References

Comprehensive Application Notes: Tenidap Plasma Protein Binding and Drug Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenidap Pharmacology

This compound sodium is a novel anti-inflammatory agent that combines properties of nonsteroidal anti-inflammatory drugs (NSAIDs) with cytokine-modulating activity, representing a unique therapeutic approach for rheumatoid arthritis. This experimental compound exhibits a dual mechanism of action, altering both the cyclooxygenase and 5-lipoxygenase pathways of arachidonic acid metabolism while simultaneously modulating cytokine production and activity. This compound achieved peak plasma concentrations approximately 2.4 hours following oral administration of the standard 120 mg daily dose, with an absolute bioavailability of 82% and extensive tissue distribution characterized by a volume of distribution of 0.1 L/kg. The drug undergoes hepatic metabolism primarily via hydroxylation and glucuronidation, resulting in an elimination half-life of approximately 23.2 hours and plasma clearance of 0.075 mL/min/kg [1].

Despite demonstrating clinical efficacy in reducing joint stiffness and C-reactive protein levels in rheumatoid arthritis patients, this compound failed to receive FDA approval for osteoarthritis and rheumatoid arthritis indications due to safety concerns associated with long-term administration. Pfizer ultimately abandoned development of the 120 mg dose following a non-approval letter from the regulatory agency. The drug's pharmacological profile is further complicated by its significant interaction potential, necessitating thorough investigation of its plasma protein binding characteristics and drug interaction mechanisms [1].

Plasma Protein Binding Characteristics

This compound demonstrates high plasma protein binding of approximately 99%, which significantly influences its distribution, metabolism, and drug interaction potential [1]. This extensive binding primarily occurs to albumin, creating a substantial reservoir of bound drug in circulation that limits free drug availability for pharmacological activity, metabolism, and elimination.

The binding site competition represents a major mechanism underlying this compound's drug interactions, as evidenced by investigations with warfarin. In a randomized study assessing this compound's effect on warfarin protein binding, the mean percentage of unbound warfarin in the this compound group (0.08% ± 0.09) demonstrated a statistically significant difference (P = 0.047) compared to the placebo group (-0.03% ± 0.10). However, this alteration was not considered clinically meaningful in isolation [2] [3]. The clinical significance of plasma protein binding interactions depends on multiple factors including the drug's therapeutic index, extraction ratio, and whether clearance depends on free or total drug concentration.

Table 1: this compound Pharmacokinetic Properties

Parameter Value Units Comments
Bioavailability 82 % Well-absorbed orally
Plasma Protein Binding 99 % High binding capacity
Volume of Distribution 0.1 L/kg Limited tissue distribution
Plasma Half-Life 23.2 hours Suitable for once-daily dosing
Clearance 0.075 mL/min/kg Predominantly metabolic clearance
Route of Elimination <1% unchanged in urine Extensive metabolism

Drug Interaction Mechanisms

Plasma Protein Binding Interactions

This compound participates in significant displacement interactions with highly protein-bound drugs, potentially increasing their free fractions and pharmacological effects. The molecular mechanism involves competition for specific binding sites on albumin, particularly site I, which accommodates warfarin and phenytoin among other drugs. Following displacement from binding proteins, the increased free fraction of object drugs enhances their availability for pharmacological activity, hepatic metabolism, and renal elimination [1].

The clinical relevance of protein binding displacement depends on several pharmacokinetic factors, including the drug's extraction ratio and therapeutic index. For low-extraction drugs like warfarin, the increased free fraction may significantly enhance pharmacological effect despite accelerated clearance of unbound drug. This mechanism partially explains this compound's interaction with warfarin, where despite minimal changes in unbound fraction, a significant prolongation of prothrombin time was observed [2] [3].

Metabolic Interactions

This compound undergoes extensive hepatic metabolism via hydroxylation at multiple positions on both the oxindole and thienyl rings, followed by glucuronidation conjugation. The 5'-hydroxythis compound glucuronide, excreted primarily in bile, constitutes approximately one-third of the recovered oral dose. Additional metabolic pathways include dihydroxylation, methoxylation on the thienyl ring, and an unusual reduction to form a novel thiolactone analog mediated by gut microflora under anaerobic conditions [4].

While specific cytochrome P450 isoforms involved in this compound metabolism have not been fully characterized, the drug demonstrates inhibition potential against multiple enzymatic pathways. This metabolic profile creates interaction risks with drugs that share similar metabolic pathways or modulate cytochrome P450 activity. The complex metabolism, combined with this compound's high protein binding, creates multiple potential sites for pharmacokinetic interactions that must be considered in clinical development and therapeutic applications [4].

Pharmacodynamic Interactions

This compound exhibits additive pharmacodynamic effects when coadministered with other therapeutic agents, particularly in the context of renal function and blood pressure regulation. The drug reduces the antihypertensive efficacy of both ACE inhibitors and diuretics, potentially through effects on renal prostaglandin synthesis and sodium retention. In a controlled study, this compound significantly antagonized the blood pressure-lowering effects of enalapril, with endpoint systolic pressures marginally above baseline in the this compound group compared to below baseline in the placebo group [5].

The renal interaction mechanism may involve inhibition of cyclooxygenase-mediated prostaglandin synthesis, similar to traditional NSAIDs, resulting in reduced synthesis of vasodilatory prostaglandins that contribute to the antihypertensive effects of ACE inhibitors and diuretics. This interaction necessitates careful blood pressure monitoring when this compound is administered concomitantly with antihypertensive agents, particularly in patients with compromised renal function or difficult-to-control hypertension [1] [5].

Experimentally Documented Drug Interactions

Warfarin

The interaction between this compound and warfarin was evaluated in an open-label, randomized study involving 14 healthy male volunteers. Participants received either 120 mg this compound sodium or matching placebo daily from days 11 to 36, with single oral doses of 0.75 mg/kg warfarin administered on days 1 and 32. The study design allowed assessment of warfarin pharmacodynamics both before and during this compound exposure [2] [3].

The prothrombin time analysis revealed that the mean prothrombin AUC(0,120h) value between baseline and day 32 increased from 1692.4 ± 234.5 s·h to 1769.3 ± 218.0 s·h in the this compound group, while decreasing from 1747.6 ± 289.4 s·h to 1708.1 ± 236.8 s·h in the placebo group. This compound administration caused a statistically significant delay in prothrombin time normalization following the second warfarin dose at 36, 48, 72, and 96 hours, though not at 120 hours. These findings demonstrate that this compound potentiates warfarin's anticoagulant effect, necessitating close monitoring of prothrombin times during concomitant therapy [2] [3].

Table 2: Clinically Significant Drug Interactions with this compound

Interacting Drug Interaction Mechanism Clinical Effect Management Recommendations
Warfarin Plasma protein displacement + unknown mechanism Increased prothrombin time; delayed normalization Monitor prothrombin times; reduce warfarin dose if needed
ACE Inhibitors Reduced antihypertensive efficacy Attenuated blood pressure control Monitor blood pressure; adjust antihypertensive therapy
Diuretics Reduced antihypertensive efficacy Diminished diuretic and antihypertensive effects Monitor blood pressure and fluid status
Lithium Reduced renal clearance Increased steady-state lithium concentrations Monitor lithium levels; reduce lithium dose
Phenytoin Plasma protein displacement Potential increased phenytoin free fraction Monitor for phenytoin toxicity; measure free levels
Antihypertensive Agents

The impact on blood pressure control was specifically evaluated in a randomized, placebo-controlled, double-blind, parallel-group study investigating this compound's effect on the stable hypotensive response to enalapril. Twenty-four patients with mild to moderate essential hypertension received either 120 mg this compound sodium or matched placebo daily for 22 days concomitantly with their established enalapril regimen [5].

The efficacy assessment demonstrated that while mean endpoint supine and standing systolic and diastolic pressures remained within 10% of baseline in both treatment groups, the this compound group exhibited endpoint values marginally above baseline compared to values below baseline in the placebo group. The increases in supine and standing systolic pressures in the this compound group differed significantly from changes observed in the placebo group. These findings indicate that this compound interferes with ACE inhibitor efficacy, potentially through effects on renal prostaglandin synthesis and sodium handling [5].

Additional Clinically Significant Interactions

This compound demonstrates several other therapeutically relevant interactions that necessitate careful clinical management. The drug reduces renal clearance of lithium, increasing steady-state concentrations and potentially precipitating toxicity without appropriate dosage adjustment. Additionally, this compound displaces phenytoin from plasma protein binding sites by approximately 25%, potentially increasing free phenytoin concentrations and associated toxic effects despite unchanged total concentrations [1].

The gastrointestinal side effects most frequently reported with this compound include symptoms consistent with cyclooxygenase inhibition, with serious gastrointestinal events occurring in 2.1% of patients. Other notable adverse effects include headache (3.8%), alopecia (3.2%), increases in serum transaminases, and proteinuria, which occurs in approximately 13% of patients but appears reversible and non-progressive without evidence of deteriorating renal function [1].

Experimental Protocols

Protocol 1: Plasma Protein Binding Studies

Objective: To determine the effect of this compound on plasma protein binding of coadministered drugs using warfarin as a model compound.

Materials and Methods:

  • Equipment: Equilibrium dialysis apparatus, HPLC system with UV detection, temperature-controlled incubator
  • Reagents: this compound sodium, warfarin reference standard, human plasma (pooled), dialysis membranes (12-14 kDa MWCO), phosphate buffer (0.1 M, pH 7.4)
  • Procedure:
    • Prepare warfarin solution at therapeutic concentration (3 μg/mL) in human plasma
    • Add this compound at escalating concentrations (0, 50, 100, 200 μM)
    • Conduct equilibrium dialysis against equal volume phosphate buffer for 6 hours at 37°C
    • Quantify drug concentrations in plasma and buffer chambers using validated HPLC method
    • Calculate unbound fraction (fu) as ratio of buffer concentration to initial plasma concentration

Data Analysis: Determine statistical significance using paired t-test comparing fu in presence and absence of this compound. Calculate displacement parameters including percentage change in unbound fraction and dissociation constants [2] [3].

Protocol 2: Pharmacodynamic Interaction Studies

Objective: To evaluate the effect of this compound on anticoagulant response to warfarin in healthy volunteers.

Study Design: Open-label, randomized, placebo-controlled trial

  • Participants: 14 healthy male volunteers
  • Dosing Regimen:
    • Days 1-10: Baseline monitoring
    • Day 1: Single oral dose of 0.75 mg/kg warfarin
    • Days 11-36: Randomization to 120 mg this compound sodium or matching placebo daily
    • Day 32: Second single oral dose of 0.75 mg/kg warfarin
    • Days 32-36: Intensive prothrombin time monitoring

Assessments:

  • Prothrombin times at 0, 12, 24, 36, 48, 72, 96, 120 hours after warfarin dosing
  • Plasma samples for total and unbound warfarin concentrations
  • Calculation of prothrombin time AUC(0,120h) for both treatment periods

Statistical Analysis: Compare prothrombin time AUC values between baseline and day 32 within and between treatment groups using repeated measures ANOVA [2] [3].

Data Summary and Research Implications

The comprehensive interaction profile of this compound underscores the critical importance of considering plasma protein binding characteristics during drug development. The high binding percentage (99%) creates substantial potential for displacement interactions, particularly with other highly protein-bound drugs with narrow therapeutic indices. The documented interactions with warfarin, despite minimal changes in unbound fraction, suggest that additional mechanisms beyond simple displacement may contribute to this compound's interaction profile [2] [3] [1].

The clinical management of this compound interactions requires careful consideration of its effects on both pharmacokinetic and pharmacodynamic parameters. For drugs with narrow therapeutic indices like warfarin and lithium, therapeutic drug monitoring with appropriate dosage adjustment is essential. The antagonistic effects on antihypertensive therapy necessitate blood pressure monitoring and potential dosage titration of antihypertensive agents during this compound initiation and discontinuation [1] [5].

From a drug development perspective, this compound represents a case study in the challenges associated with highly protein-bound drugs exhibiting complex metabolic profiles. The failure to achieve regulatory approval despite demonstrated efficacy highlights the importance of comprehensive drug interaction assessment during early development phases. Future compounds with similar binding characteristics should prioritize thorough evaluation of interaction potential with common concomitant medications in target patient populations [1].

Table 3: Summary of Key Experimental Findings from this compound-Warfarin Interaction Study

Parameter This compound Group Placebo Group Statistical Significance
Prothrombin AUC(0,120h) Baseline 1692.4 ± 234.5 s·h 1747.6 ± 289.4 s·h Not significant
Prothrombin AUC(0,120h) Day 32 1769.3 ± 218.0 s·h 1708.1 ± 236.8 s·h P < 0.05
Change in AUC +76.9 s·h -39.5 s·h P < 0.05
Unbound Warfarin (%) 0.08% ± 0.09 -0.03% ± 0.10 P = 0.047
Prothrombin Time Normalization Delayed at 36, 48, 72, 96h Normal progression Significant at multiple timepoints

Visualized Experimental Workflow and Mechanisms

The following diagram illustrates the key experimental workflow for assessing this compound's plasma protein binding and drug interactions:

G cluster_0 Interaction Mechanisms Start Study Initiation Prep Preparation Phase • Volunteer recruitment • Randomization • Baseline assessments Start->Prep Phase1 Phase 1 (Days 1-10) • Single warfarin dose (Day 1) • Prothrombin time monitoring • Baseline PK/PD established Prep->Phase1 Intervention Intervention Phase (Days 11-36) • this compound 120 mg daily or • Placebo daily Phase1->Intervention Phase2 Phase 2 (Day 32) • Second warfarin dose • Intensive monitoring (0, 12, 24, 36, 48, 72, 96, 120h) Intervention->Phase2 Analysis Data Analysis • Prothrombin time AUC • Unbound warfarin % • Statistical comparison Phase2->Analysis Results Results Interpretation • Clinical significance • Dosing recommendations Analysis->Results Mech1 Plasma Protein Displacement Outcome Increased Free Drug Concentration & Enhanced Effects Mech1->Outcome Mech2 Metabolic Inhibition Mech2->Outcome Mech3 Pharmacodynamic Potentiation Mech3->Outcome

The following diagram illustrates the primary mechanisms of this compound's drug interactions:

G This compound This compound Administration (99% Protein Bound) Displacement Plasma Protein Displacement This compound->Displacement Metabolic Hepatic Metabolism Interference This compound->Metabolic Renal Renal Clearance Reduction This compound->Renal Pharmacodynamic Pharmacodynamic Modulation This compound->Pharmacodynamic Warfarin Increased Unbound Warfarin Fraction Displacement->Warfarin Phenytoin Potential Phenytoin Toxicity Displacement->Phenytoin Metabolic->Phenytoin Potential Lithium Elevated Lithium Levels Renal->Lithium Antihypertensive Reduced ACE Inhibitor Efficacy Pharmacodynamic->Antihypertensive

References

Tenidap Cytokine Inhibition in Cell Culture: Concentration Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type Stimulus Cytokine / Process Affected Tenidap Concentration Effect Citation
Human Monocytes GM-CSF IL-6 production Dose-dependent Inhibition [1]
Human Monocytes GM-CSF Total translation Dose-dependent Inhibition (required higher conc. vs IL-6) [1]
Human Astrocytoma (U373) Multiple (PKA/PKC, ROS, NF-κB, AP-1 activators) IL-6 synthesis Potent inhibition Inhibition (across all stimuli) [2]
Human Synovial Fibroblasts IL-1, TNF, bFGF Cell proliferation 1.25 - 5 µg/mL Stimulation of growth [3] [4]
Human Synovial Fibroblasts - (Basal) Cell proliferation >10 µg/mL Inhibition of growth [3] [4]
Cloned Human T-Cells Anti-CD3 or IL-2 T-cell proliferation Dose-dependent Inhibition [5]
Cloned Human T-Cells Anti-CD3 or IL-2 IFN-γ production & mRNA induction Dose-dependent Inhibition [5]
Human Monocytes GM-CSF + LPS IL-1β production Dose-dependent Inhibition [1]
Human Hep3B hepatoma IL-1β + IL-6 Serum Amyloid A (SAA) production Dose-dependent Inhibition (no effect on HSA) [1]
Human Neutrophils GM-CSF or TNF-α Chloride conductance (anion transport) Dose-dependent Inhibition [1]

Detailed Experimental Contexts & Protocols

The effective concentration is only one part of the experimental picture. The methodologies and specific contexts from the source literature are critical for designing your own experiments.

Cytokine Production in Monocytes and Hepatoma Cells

This study demonstrated that this compound could inhibit various cytokine activation processes, with effects observed at different concentration ranges for different endpoints [1].

  • Cell Culture & Treatment: Human monocytes were treated with GM-CSF (to induce activation) in the presence or absence of this compound. Human Hep3B hepatoma cells were treated with a combination of IL-1β and IL-6 to mimic an acute-phase response.
  • Key Measurements:
    • IL-6 and IL-1β: Levels were measured from monocyte culture supernatants.
    • Serum Amyloid A (SAA): Production was measured in Hep3B cells as a marker of the acute-phase response.
  • Critical Finding: The inhibition of GM-CSF-induced IL-6 production occurred at lower this compound concentrations than those required to suppress the general increase in total translational activity, suggesting a specific effect rather than general cytotoxicity [1].
IL-6 Synthesis in Human Astrocytoma Cells

This research highlighted this compound's potent and broad-spectrum inhibition of IL-6, regardless of the signaling pathway activated [2].

  • Cell Culture & Treatment: The human astrocytoma cell line U373 was stimulated with various agents that activate different pathways (e.g., protein kinase A or C, reactive oxygen intermediates) to induce IL-6 synthesis.
  • Key Measurement: IL-6 synthesis was measured in the presence of this compound.
  • Critical Finding: this compound was a very potent inhibitor of IL-6 synthesis independent of the stimuli used, suggesting its mechanism acts downstream of or across multiple signal transduction pathways [2].
Proliferation in Human Synovial Fibroblasts

This study revealed a biphasic, concentration-dependent effect of this compound, which is crucial for experimental design [3] [4].

  • Cell Culture & Treatment: Cell cultures derived from patients with rheumatic diseases were cultured with different concentrations of this compound sodium, with or without cytokines like IL-1, TNF, or bFGF.
  • Key Measurement: Cell proliferation was quantified using a crystal violet colorimetric assay.
  • Critical Finding:
    • Low Concentrations (1.25-5 µg/mL): Significantly increased basal and cytokine-induced fibroblast proliferation.
    • High Concentrations (>10 µg/mL): Inhibited cell growth [3] [4].
T-Cell Proliferation and Cytokine Induction

This research distinguished this compound from traditional NSAIDs by its direct effect on T-cell function [5].

  • Cell Culture & Treatment: Cloned human T-cells were stimulated with anti-CD3 or IL-2 to induce activation and proliferation in the presence of this compound or various NSAIDs.
  • Key Measurements:
    • Proliferation: Assessed by measuring cellular division.
    • Cytokine Production: IFN-γ protein levels were measured.
    • mRNA Induction: Levels of mRNA encoding IFN-γ and TNF-α were analyzed.
  • Critical Finding: this compound, but not the NSAIDs tested, inhibited anti-CD3 or IL-2 driven T-cell proliferation, IFN-γ production, and the induction of mRNA for IFN-γ and TNF-α [5].

Proposed Mechanism of Action Workflow

The following diagram integrates findings from multiple studies to illustrate the proposed mechanisms by which this compound inhibits cytokine production and cellular activation.

Key Considerations for Protocol Design

When designing your own experiments with this compound, please consider the following points derived from the literature:

  • Cell-Type Specificity is Critical: The same concentration can have opposite effects (stimulatory vs. inhibitory) on different cell types, as seen with synovial fibroblasts versus T-cells. A preliminary dose-response curve is essential [3] [4] [5].
  • Mechanism Beyond COX Inhibition: this compound's effects are not shared with conventional NSAIDs like piroxicam. Its unique actions are linked to altering ionic homeostasis (lowering intracellular pH, inhibiting anion transport and Ca²⁺ influx), which in turn suppresses broader activation processes [1] [6] [5].
  • Cytokine Measurement Techniques: The cited studies measured cytokines using techniques like bioassays and mRNA analysis. A common method used in other contexts is the Cytokine ELISA Protocol, which uses captured and detected antibodies for specific and sensitive quantitation. However, note that ELISA detects immunoreactive protein, which may not always correlate with bioactivity [7].

I hope this detailed summary provides a solid foundation for your research work. Should you require further clarification on a specific experimental context, feel free to ask.


References

Application Notes: Tenidap as an Inhibitor of Secretory PLA2 Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap, initially characterized as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), has been shown to inhibit the synthesis of pro-inflammatory secretory non-pancreatic phospholipase A2 (sPLA2) [1] [2]. Its anti-inflammatory activity may therefore be related, at least in part, to the inhibition of sPLA2 synthesis, acting proximally to COX and LOX in the arachidonic acid cascade [1].

Key Findings and Mechanism of Action

Research on foetal rat calvarial osteoblasts revealed the following key characteristics of this compound's activity:

  • Post-Transcriptional Inhibition: this compound inhibits sPLA2 synthesis at the post-transcriptional level. Northern blot analysis showed that this compound did not affect sPLA2 mRNA levels, while immunoblotting demonstrated a dose-dependent reduction in the sPLA2 enzyme protein and a marked reduction in sPLA2 enzymatic activity released from the cells [1] [2].
  • No Direct Enzymatic Inhibition: The compound does not directly inhibit the enzymatic activity of sPLA2 in vitro. Its action is on the cellular synthesis and release of the enzyme [1] [2].
  • Potency in Cellular Systems: The inhibitory effect was observed in both cytokine-stimulated and unstimulated cells, demonstrating a potent and direct effect on cellular sPLA2 production [1].

The table below summarizes the quantitative data from the study on foetal rat calvarial osteoblasts:

This compound Concentration Inhibition of sPLA2 Release Key Experimental Observations
0.25 μg/ml (0.725 μM) ~40% reduction Measured from cells stimulated with IL-1β and TNFα [1] [2].
2.5 μg/ml (7.25 μM) >80% reduction Measured from cells stimulated with IL-1β and TNFα [1] [2].

| Mechanism Analysis | N/A | Northern Blot: No change in sPLA2 mRNA levels. Immunoblot: Dose-dependent reduction in sPLA2 enzyme protein. Activity Assay: Marked reduction in sPLA2 enzymatic activity in cell supernatants [1] [2]. |

Experimental Protocols for sPLA2 Inhibition Studies

The following methodologies are reconstructed from the cited research articles to guide the investigation of this compound's effects on sPLA2.

Protocol 1: Assessing sPLA2 Synthesis Inhibition in a Cell-Based System

This protocol is adapted from studies using foetal rat calvarial osteoblasts [1] [2].

1. Cell Culture and Treatment

  • Cell Model: Foetal rat calvarial osteoblasts or other relevant cell lines (e.g., synovial fibroblasts, chondrocytes).
  • Stimulation: Cells are stimulated with pro-inflammatory cytokines such as IL-1β and TNFα to upregulate sPLA2 expression.
  • This compound Treatment: Co-incubate cells with this compound across a concentration range (e.g., 0.25 - 10 μg/ml) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

2. Sample Collection

  • Cell Supernatant: Collect culture medium and centrifuge to remove cells and debris. The supernatant is used for measuring sPLA2 enzymatic activity and/or immunoblotting.
  • Cell Pellet: Lyse the cells for RNA extraction (for Northern blot) or protein extraction (for Western blot).

3. Analysis of sPLA2 Levels and Activity

  • sPLA2 Enzymatic Activity Assay:
    • Principle: Measure the hydrolysis of a phospholipid substrate to release free fatty acids.
    • Method: A titrimetric assay can be used, where the fatty acids released are quantified by the amount of NaOH required to maintain a constant pH (e.g., pH 8.9 at 25°C) [3]. Alternative methods include using radiolabeled or fluorescent substrates [4] [5].
    • Calculation: Activity is calculated after subtracting the blank rate (substrate without enzyme) and is expressed as units (μmole of fatty acid released per minute) [3].
  • mRNA Analysis (Northern Blot):
    • Extract total RNA using a single-step acid guanidinium thiocyanate-phenol-chloroform method [1].
    • Perform Northern blotting using a specific cDNA probe for sPLA2 to assess transcript levels.
  • Protein Analysis (Western Blot):
    • Separate proteins from cell lysates or concentrated supernatants by SDS-PAGE [1].
    • Transfer to a nitrocellulose membrane and probe with a specific antibody against sPLA2 to detect protein levels.

The following diagram illustrates the experimental workflow and the postulated mechanism of action for this compound, based on the described protocol and research findings.

G A Stimulate Cells with IL-1β/TNFα B Co-treat with this compound A->B C Collect Cell Supernatant & Pellet B->C D Analyze sPLA2 C->D E sPLA2 Enzymatic Activity Assay D->E F Protein Analysis (Western Blot) D->F G mRNA Analysis (Northern Blot) D->G H Expected Result: Reduced Activity E->H I Expected Result: Reduced Protein F->I J Expected Result: No Change in mRNA G->J K Conclusion: Post-transcriptional Inhibition of sPLA2 Synthesis H->K I->K J->K

Protocol 2: General In Vitro sPLA2 Direct Inhibition Assay

To confirm that this compound does not directly inhibit the sPLA2 enzyme (as reported in the literature [1]), a direct activity assay can be performed.

1. Enzyme and Reagent Preparation

  • sPLA2 Source: Use a purified sPLA2 enzyme, such as from human synovial fluid, bee venom (Apis mellifera), or snake venom (Crotalus adamanteus) [6] [3].
  • Substrate: Prepare a lecithin (phosphatidylcholine) emulsion. For example, sonicate 4% soybean lecithin in a solution containing 1.0 M NaCl and 0.1 M CaCl₂, then dilute to volume with water [3].
  • This compound Solution: Prepare this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is consistent and does not affect enzyme activity (e.g., ≤0.1% DMSO).

2. Assay Procedure

  • Maintain the reaction vessel at 25°C [3].
  • Add 15 ml of lecithin emulsion to the vessel and adjust the pH to 8.9.
  • Blank Rate: Record the volume of standardized NaOH (e.g., 0.01-0.02 N) required to maintain pH 8.9 for 3-5 minutes to establish the background hydrolysis rate.
  • Sample Rate: Add the purified sPLA2 enzyme pre-incubated with or without this compound. Record the volume of NaOH required to maintain pH 8.9 for 4-5 minutes.

3. Calculation

  • Calculate the enzymatic activity from the linear portion of the titration curve. One unit of activity is defined as the amount of enzyme that releases 1 μmole of titratable fatty acid per minute under the specified conditions [3].
  • Compare the activity of sPLA2 in the presence and absence of this compound.

Important Considerations for Researchers

  • Specificity of Effect: this compound is reported to have multiple anti-inflammatory properties, including inhibition of 5-lipoxygenase product formation, neutrophil degranulation, and cytokine production [1] [7]. These should be considered as potential confounding factors in a complex biological system.
  • Assay Validation: When establishing these protocols, it is crucial to include appropriate positive and negative controls. For direct inhibition assays, known inhibitors like manoalide can be used as a reference [6].
  • Therapeutic Relevance: The concentrations of this compound effective in the cellular model (0.25-2.5 μg/ml) are within the reported therapeutic serum concentration range (15-30 μg/ml) for rheumatoid arthritis, suggesting the observed effect is clinically relevant [7].

References

Tenidap animal model efficacy in adjuvant-induced arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap Efficacy in Adjuvant-Induced Arthritis Models

The table below summarizes quantitative data on this compound's efficacy from key studies in rat AIA models.

Effect Category Specific Parameter Measured This compound Dosage & Regimen Experimental Outcome Comparative Drug Effects
Disease Prevention Incidence of arthritis Administered with adjuvant [1] Prevented disease in 50% of animals [1] Cyclosporin-A: 100% prevention; Piroxicam: no effect [1]
Clinical Symptom Suppression Hind paw swelling (secondary reaction) Once-daily oral administration for 21 days [2] Dose-dependent inhibition [2] ED50 ~60x higher than meloxicam; ~3.5x higher than diclofenac [2]
Radiological Damage Inhibition Bone & cartilage destruction Once-daily oral administration for 21 days [2] Weak effect at doses sufficient to reduce edema [2] Meloxicam & piroxicam showed significant effects; diclofenac weak effect [2]
Systemic Inflammation Markers Spleen weight, ESR, serum proteins Once-daily oral administration for 21 days [2] No significant corrective effect at anti-edema doses [2] Meloxicam & piroxicam showed dose-dependent corrective effects [2]
Cytokine Regulation (ex vivo) IL-2 & IFN-γ production by lymph node cells Administered with adjuvant [1] Significant reduction measured one day post-adjuvant [1] Correlated with disease prevention profile of Cyclosporin-A [1]
Cytokine Regulation IL-6, IL-1, TNF production Oral treatment from first signs of arthritis [1] Significant reduction in IL-6; slight reduction in IL-1 & TNF [1] Pattern distinct from pure NSAIDs [1]

Detailed Experimental Protocol for AIA in Rats

The following protocol synthesizes methodologies from the referenced studies to assess the efficacy and mechanism of action of novel compounds like this compound in the AIA model.

Animal Model Induction
  • Animals: Use inbred male Lewis rats (e.g., 150-200g body weight). House under standard conditions with food and water ad libitum [2].
  • Adjuvant Preparation: Prepare a homogeneous suspension of heat-killed *Mycobacterium tuberculosis* (e.g., 5-10 mg/mL) in incomplete Freund's Adjuvant [1].
  • Immunization: On Day 0, inject a total of 0.1 mL of the adjuvant suspension intradermally into the base of the rat's tail [1].
Drug Treatment & Experimental Groups
  • Group Allocation: Randomly assign rats (typically n=6-10 per group) to treatment or control groups once the first signs of arthritis appear (typically around day 9-12 post-immunization) [1]. Include groups for:
    • Test Article: this compound (e.g., 60 mg/kg/day, p.o.) [2].
    • Vehicle Control.
    • Reference Controls: e.g., Piroxicam (e.g., 10-20 mg/kg/day, p.o.) [2], Cyclosporin-A [1].
  • Administration: Administer drugs orally via gavage, once daily. For disease prevention studies, commence dosing on the day of adjuvant inoculation [1].
Efficacy & Mechanistic Evaluations
  • Clinical Scoring: Monitor and score animals every 2-3 days.
    • Hind Paw Volume: Measure using a plethysmometer. Calculate percentage inhibition of swelling in treated groups versus the vehicle control group [2].
    • Arthritis Index: Score each limb on a scale (e.g., 0-4) for redness, swelling, and deformity. Calculate a total score per animal [1].
  • Radiological Assessment: At study endpoint (e.g., Day 21-30), perform X-ray analysis of hind paws. Score bone and cartilage destruction using a predefined scale evaluating joint space narrowing, erosions, and osteolysis [2].
  • Systemic Parameters: At sacrifice, record spleen weight and collect blood for Erythrocyte Sedimentation Rate (ESR) and serum acute-phase protein (e.g., C-reactive protein) analysis [2].
  • Ex vivo/In vitro Cytokine Analysis:
    • Lymph Node Cell Culture: On day 1 post-adjuvant (for prevention studies), or at endpoint, harvest draining lymph nodes. Culture single-cell suspensions, with or without mitogenic stimulation [1].
    • Cytokine Measurement: Assay culture supernatants for IFN-γ, IL-2, IL-6 using bioassays or ELISAs [1].
    • Synovial Fluid/Cartilage Explants: Collect synovial fluid or culture cartilage explants to measure IL-1 bioactivity and metalloprotease (MMP) activity via specific assays [3].

This integrated workflow outlines the key stages from model establishment to data collection:

G Adjuvant-Induced Arthritis Experimental Workflow Start Day 0: Induce AIA Inject Adjuvant at Tail Base Grouping Onset of Arthritis Randomize Animals into Groups Start->Grouping Treatment Daily Oral Dosing (Vehicle, this compound, Reference) Grouping->Treatment Monitoring Regular Monitoring (Paw Volume, Clinical Score) Treatment->Monitoring Terminal Study Endpoint (Blood & Tissue Collection) Monitoring->Terminal Analysis Ex Vivo Analysis (Cytokines, Enzymes, Histology) Terminal->Analysis

Mechanism of Action: Signaling Pathways

This compound's unique profile arises from its ability to simultaneously target multiple points in the inflammatory cascade, as illustrated below.

G This compound's Dual Anti-inflammatory and Cytokine-Modulating Mechanism cluster1 Pro-Inflammatory Pathway cluster2 This compound's Inhibitory Actions A Immune/Stress Signal (PAMPs/DAMPs) B TLR/IL-1R Activation A->B C MyD88/IRAK/TRAF6 Complex B->C D TAK1 Activation C->D E IKK & MAPK Activation D->E F NF-κB & AP-1 Nuclear Translocation E->F G Pro-Inflammatory Gene Expression F->G H1 Cytokines (IL-1, IL-6, TNF) G->H1 H2 Enzymes (COX-2, MMPs) G->H2 T1 Inhibits COX-1 & COX-2 (IC50 = 20 nM in RBL cells) T1->H2 T2 Suppresses Cytokine Production & Bioactivity T2->H1 T3 Reduces MMP Activity (Collagenase, Stromelysin) T3->H2 T4 Inhibits T-cell Proliferation & Cytokine Induction T4->C

  • Cytokine-Modulating and Disease-Modifying Effects: this compound treatment leads to significant reduction of key pro-inflammatory cytokines, including IL-6, IL-1, and TNF [1]. It also inhibits T-cell proliferation and the induction of T-cell cytokines like IL-2 and IFN-γ, particularly when administered early in the disease process [1]. Furthermore, this compound reduces the activity and expression of cartilage-degrading metalloproteases (MMPs) such as collagenase and stromelysin, which is a crucial disease-modifying action [3].
  • Cyclooxygenase (COX) Inhibition and Anti-inflammatory/Analgesic Effects: this compound is a potent inhibitor of both COX-1 and COX-2 enzymes, which reduces the production of prostaglandins and provides classic anti-inflammatory and analgesic effects [4]. This activity underlies its efficacy in reducing paw edema and pain in animal models [4].

Key Conclusions for Researchers

For scientists designing preclinical studies, this compound serves as an important benchmark compound in AIA models.

  • Defining Disease Modification: this compound helps distinguish between mere anti-inflammatory effects and genuine disease modification. Its ability to prevent disease onset and modulate T-cell cytokines is a key differentiator from traditional NSAIDs [1].
  • Dosage Considerations: Efficacy is dose-dependent, but higher doses required for significant edema reduction may not correlate with optimal disease-modifying effects or correction of systemic markers [2].
  • Mechanistic Profiling: A comprehensive analysis should include not only clinical and radiological scores but also ex vivo cytokine production (e.g., from lymph nodes) and MMP activity in cartilage to fully capture a candidate drug's profile [1] [3].

References

Comprehensive Application Notes and Protocols: Tenidap Synovial Fluid Biomarker Analysis Methods for Osteoarthritis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tenidap and Synovial Fluid Biomarker Analysis

This compound is a novel anti-rheumatic agent that represents a unique class of cytoplasokine modulating drugs, distinguished from traditional NSAIDs by its multifactorial mechanism of action that extends beyond cyclooxygenase and lipoxygenase inhibition. This small molecule drug exhibits potent inhibitory effects on the production and activity of key proinflammatory cytokines, particularly interleukin-1 (IL-1), which plays a pivotal role in osteoarthritis (OA) pathogenesis. Unlike conventional NSAIDs that primarily target eicosanoid pathways, this compound demonstrates the ability to modulate intracellular signal transduction pathways in immune and joint tissue cells, affecting calcium influx, protein phosphorylation, and subsequent cytokine gene expression [1]. These properties make this compound particularly valuable for investigating the relationship between cytokine suppression and joint tissue preservation in OA models.

The analysis of synovial fluid biomarkers provides crucial insights into joint tissue metabolism and the pharmacological effects of therapeutic interventions. Synovial fluid serves as a biological reservoir that reflects dynamic changes in the joint environment, containing measurable biomarkers of cartilage matrix synthesis and degradation, synovial inflammation, and bone turnover. In the context of this compound research, synovial fluid analysis enables researchers to quantify drug effects on specific biochemical pathways and establish correlations between biomarker modulation and structural outcomes in OA [2]. The application of standardized biomarker protocols is essential for generating reproducible, quantifiable data on this compound's disease-modifying potential in osteoarthritis.

This compound Mechanism and Biomarker Significance

Molecular Mechanisms of Action

This compound exerts its therapeutic effects through multiple complementary mechanisms that collectively target the inflammatory cascade and cartilage degradation processes in osteoarthritis. As a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, this compound reduces the production of prostaglandins and leukotrienes that contribute to pain and inflammation. More significantly, this compound demonstrates potent cytokine suppressive activity by inhibiting the production and biological effects of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), two key cytokines driving cartilage destruction in OA [1]. At the intracellular level, this compound modulates calcium signaling and protein kinase C-mediated phosphorylation pathways, thereby affecting the activation of phospholipase A2 and subsequent eicosanoid formation in macrophages [1].

The drug's impact on cartilage metabolism has been demonstrated in multiple experimental systems. In bovine and porcine cartilage organ cultures, this compound provided substantial protection against the catabolic effects of human recombinant IL-1α, significantly reducing glycosaminoglycan (GAG) loss from the cartilage matrix at optimal concentrations of 5-10 μg/mL [3]. Furthermore, this compound stimulated chondrocyte repair activity during recovery from IL-1 treatment, suggesting它不仅抑制分解代谢,还促进合成代谢过程。这些多种作用机制使this compound成为研究OA病理生物学和验证治疗靶点的独特工具化合物。

Biomarker Classification and Relevance

In this compound research, synovial fluid biomarkers can be categorized according to their molecular characteristics and clinical applications using established frameworks such as the BIPED classification system (Burden of disease, Investigative, Prognostic, Efficacy of intervention, Diagnostic) [2]. The most relevant biomarkers for assessing this compound activity fall into several key categories:

  • Inflammatory Cytokines: IL-1, TNF-α, IL-6, and IL-8 represent primary targets of this compound's mechanism. These cytokines drive cartilage matrix degradation through the upregulation of metalloproteinases and inhibition of matrix synthesis. Their reduction in synovial fluid directly reflects this compound's anti-inflammatory efficacy [4] [1].

  • Matrix Metalloproteinases (MMPs): Stromelysin (MMP-3), collagenase (MMP-1), and gelatinase (MMP-9) serve as critical indicators of cartilage breakdown. These enzymes directly degrade collagen and proteoglycan components of the extracellular matrix, and their inhibition represents a key therapeutic goal [4].

  • Cartilage Matrix Components: Biomarkers such as glycosaminoglycans (GAG), collagen fragments (C1,2C, C2C, CTX-II), and aggrecan epitopes (ARGS, 846) provide direct measures of matrix turnover. These markers can differentiate between proteoglycan and collagen degradation, offering insights into disease stage and treatment effects [5].

  • Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs and their endogenous inhibitors (TIMPs) determines net proteolytic activity in the joint environment, making these biomarkers particularly valuable for assessing tissue destruction versus protection [2].

Table 1: Key Synovial Fluid Biomarkers in this compound Research

Biomarker Category Specific Biomarkers Biological Significance Response to this compound
Inflammatory Cytokines IL-1, TNF-α, IL-6, IL-8 Drive inflammation & matrix degradation Decreased [4] [1]
Matrix Metalloproteinases Stromelysin (MMP-3), Collagenase (MMP-1), Gelatinase (MMP-9) Directly degrade cartilage matrix Decreased [4]
Cartilage Synthesis Proteoglycan content, GAG synthesis Indicator of chondrocyte anabolic activity Increased/Normalized [3]
Collagen Degradation CTX-II, C1,2C, C2C Type II collagen cleavage fragments Decreased [4]
Tissue Inhibitors TIMP-1 Endogenous MMP inhibition Relative increase

Experimental Protocols for In Vitro Biomarker Analysis

Cartilage Explant Culture and Glycosaminoglycan Analysis

The cartilage explant model provides a robust system for investigating this compound effects on cartilage matrix metabolism under controlled conditions. This protocol utilizes bovine or porcine articular cartilage explains treated with pro-inflammatory cytokines to simulate the osteoarthritic environment, with this compound exposure to assess protective effects:

  • Cartilage Preparation: Obtain fresh articular cartilage from metacarpophalangeal joints of adult animals (typically 18-24 months). Using aseptic technique, slice full-thickness cartilage (including calcified layer) and dice into explants of approximately 2×2×1mm dimensions. Pre-culture explants for 48 hours in DMEM with 10% fetal bovine serum, 2mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂ to stabilize metabolic activity [3].

  • Experimental Treatment: After stabilization, transfer explants to 24-well plates (5-10 explants per well in 1mL media) and apply treatments: control (media alone), cytokine challenge (10 ng/mL human recombinant IL-1α), and this compound test conditions (1-20 μg/mL this compound, with and without IL-1α). Include reference NSAIDs (diclofenac, naproxen at 1-5 μg/mL) for comparison. Culture for 7-14 days with media changes every 48 hours, collecting conditioned media for biomarker analysis [3].

  • Glycosaminoglycan Quantification:

    • Sulfated GAG Measurement: Digest cartilage explants in papain solution (125 μg/mL papain in 0.1M sodium acetate, 10mM cysteine HCl, 50mM EDTA, pH 5.5) at 60°C for 24 hours. Use dimethylmethylene blue (DMMB) assay or alcian blue precipitation to quantify sulfated GAG content, with chondroitin sulfate as standard [3].
    • GAG Synthesis Rate: Assess proteoglycan synthesis by pulsing explants with ¹⁵S-sulfate (10 μCi/mL) for the final 4 hours of culture. Wash explants thoroughly, digest with papain, and quantify ¹⁵S-sulfate incorporation into newly synthesized proteoglycans using liquid scintillation counting or alcian blue precipitation of labeled GAGs [3].
    • GAG Release: Measure cumulative GAG release into conditioned media using the same colorimetric methods, expressing results as percentage of total GAG content (media + explant) released during culture period.
  • Data Interpretation: Calculate percentage protection against IL-1-induced GAG loss using the formula: [(this compound+IL-1 GAG retention - IL-1 alone GAG retention) / (Control GAG retention - IL-1 alone GAG retention)] × 100. This compound typically demonstrates 60-80% protection at optimal concentrations (5-10 μg/mL), significantly outperforming traditional NSAIDs which show minimal protective effects [3].

IL-1 and Metalloproteinase Activity Assays

The quantification of IL-1 activity and metalloproteinase levels in conditioned media or synovial fluid provides critical information about this compound's effects on key catabolic pathways:

  • IL-1 Bioassay:

    • Prepare murine thymocyte cell suspension from 4-6 week old C3H/HeJ mice by gently pressing thymuses through 70μm cell strainer. Suspend cells at 1×10⁷ cells/mL in RPMI 1640 with 5% FBS, 2mM L-glutamine, and 50μM 2-mercaptoethanol [4].
    • Add serial dilutions of test samples (conditioned media or synovial fluid) to 96-well plates in triplicate, including recombinant IL-1 standards (0.1-100 pg/mL). Add 100μL thymocyte suspension (1×10⁶ cells) per well with 1μg/mL phytohemagglutinin (PHA).
    • Culture for 72 hours at 37°C in 5% CO₂, then add ¹H-thymidine (0.5 μCi/well) for final 6 hours. Harvest cells onto glass fiber filters and measure radioactivity by liquid scintillation counting.
    • Calculate IL-1 activity by comparing sample proliferation induction to standard curve. Express results as IL-1 units/mL, where 1 unit equals the amount causing half-maximal thymocyte proliferation.
  • Metalloproteinase Activity Assays:

    • Sample Preparation: Concentrate conditioned media or synovial fluid 10-fold using centrifugal concentrators (10kDa MWCO). Activate latent MMPs by incubating with 1mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C [4].
    • Collagenase Activity: Mix activated samples with 100μg fluorescently labeled type I collagen in assay buffer (50mM Tris-HCl, 150mM NaCl, 5mM CaCl₂, 0.02% Brij-35, pH 7.5). Incubate at 37°C for 4 hours, stop reaction with 50μL 100mM EDTA, and measure fluorescence release (excitation 495nm, emission 520nm). Include standard curve with purified bacterial collagenase.
    • Stromelysin Activity: Use fluorescent substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ at 10μM final concentration in assay buffer. Monitor fluorescence increase continuously for 30 minutes at 37°C. Calculate activity from initial linear rate compared to standard curve.
    • Gelatinase Activity: Coat 96-well plates with 100μL 1mg/mL gelatin overnight at 4°C. Block with 1% BSA, add samples, and incubate 4 hours at 37°C. Wash plates and stain remaining gelatin with 0.1% Coomassie Blue, then destain and measure absorbance at 595nm. Gelatinase activity inversely correlates with absorbance.

Table 2: In Vitro Biomarker Response to this compound Treatment

Experimental System Biomarker Measured Control Values IL-1 Stimulated This compound + IL-1 Reference
Bovine Cartilage Explants GAG Retention (% total) 92.5 ± 3.2% 45.3 ± 5.1% 78.6 ± 4.5%* [3]
Porcine Cartilage Explants ³⁵S-Sulfate Incorporation (DPM/μg DNA) 1250 ± 210 480 ± 95 890 ± 135* [3]
Canine Cartilage Stromelysin Activity (Units/mg) 2.1 ± 0.5 8.7 ± 1.2 3.8 ± 0.7* [4]
Canine Synovium Collagenase Activity (Units/mg) 1.8 ± 0.4 9.3 ± 1.5 4.2 ± 0.9* [4]
Canine Synovial Fluid IL-1 Activity (Units/mL) 12.5 ± 3.2 58.7 ± 8.9 25.3 ± 5.4* [4]

Statistically significant difference (p < 0.05) compared to IL-1 stimulated group

In Vivo Canine Model Protocol for this compound Assessment

Experimental Osteoarthritis Model and Study Design

The canine anterior cruciate ligament sectioning (ACLS) model provides a well-established system for evaluating the disease-modifying potential of this compound in experimental osteoarthritis. This model reproduces key features of human post-traumatic OA, including progressive cartilage degradation, osteophyte formation, and synovial inflammation:

  • Animal Selection and Surgical Procedure: Utilize adult mongrel dogs (20-30 kg, 2-4 years old) with normal joint conformation and gait. Anesthetize animals with intravenous thiopental (25 mg/kg) followed by maintenance with halothane/nitrous oxide. Through a stab wound incision, section the anterior cruciate ligament of the right knee using a #11 scalpel blade. Confirm complete ligament transection by anterior drawer test. Allow free cage activity post-operatively with daily outdoor exercise [4].

  • Experimental Groups and Dosing:

    • Sham Group (n=5): Sacrifice at 4 weeks post-surgery to establish baseline pathology.
    • OA Control Group (n=7): Receive no treatment, sacrifice at 12 weeks.
    • Omeprazole Control (n=5): Oral omeprazole (20 mg/day) for 8 weeks beginning 4 weeks post-surgery, sacrifice at 12 weeks.
    • This compound Low Dose (n=5): Oral this compound (0.5 mg/kg bid) plus omeprazole (20 mg/day) for 8 weeks beginning 4 weeks post-surgery, sacrifice at 12 weeks.
    • This compound High Dose (n=5): Oral this compound (1.5 mg/kg bid) plus omeprazole (20 mg/day) for 8 weeks beginning 4 weeks post-surgery, sacrifice at 12 weeks [4].
  • Sample Collection and Processing:

    • Synovial Fluid Aspiration: Under anesthesia, aspirate synovial fluid from the operated knee joint at sacrifice using a 21-gauge needle. Centrifuge immediately (3,500×g, 5 minutes, 4°C) to remove cells and debris. Aliquot supernatant and store at -80°C until analysis.
    • Tissue Collection: Following euthanasia, dissect knee joints and score macroscopic lesions. Collect full-thickness cartilage slices from weight-bearing areas of femoral condyles and tibial plateaus for biomarker analysis. Harvest synovial membrane from the suprapatellar pouch and medial/lateral gutters [4].
Biomarker Analysis from Canine Samples
  • Cartilage Homogenate Preparation:

    • Weigh cartilage samples precisely and homogenize in extraction buffer (50mM Tris-HCl, 10mM CaCl₂, 0.05% Brij-35, 0.2M NaCl, pH 7.5) using a Polytron homogenizer (3×15 second bursts on ice).
    • Extract overnight at 4°C with continuous agitation. Centrifuge (12,000×g, 20 minutes, 4°C) and collect supernatant for metalloproteinase assays [4].
  • Synovial Membrane Processing:

    • Mince synovial tissue into 1-2mm fragments and rinse with cold PBS.
    • Homogenize in the same extraction buffer used for cartilage (1:10 w/v ratio) using a Dounce homogenizer (15 strokes).
    • Centrifuge (12,000×g, 20 minutes, 4°C) and collect supernatant for metalloproteinase and cytokine analysis [4].
  • Synovial Fluid Biomarker Profiling:

    • IL-1 Activity: Measure using the thymocyte proliferation bioassay described in section 3.2.
    • Metalloproteinases: Assess stromelysin, collagenase, and gelatinase activities using fluorometric assays as detailed in section 3.2.
    • Additional Biomarkers: Quantify COMP, CPII, C1,2C, C2C, and CTX-II using commercially available ELISA kits according to manufacturers' protocols [4].

Data Analysis and Interpretation Guidelines

Statistical Analysis and Correlation Methods

Robust statistical analysis is essential for interpreting this compound's effects on synovial fluid biomarkers and establishing relationships between biomarker modulation and structural outcomes:

  • Data Normalization: Express biomarker concentrations relative to total protein content (Bradford assay) or creatinine levels to account for variations in sample dilution. Normalize longitudinal synovial fluid data using urea dilution ratios when serial samples are collected: [Biomarker]normalized = [Biomarker]raw × [Ureaserum] / [Ureasynovial fluid] [5].

  • Statistical Testing:

    • Assess data for normality using Shapiro-Wilk test. For parametric data, use one-way ANOVA with Tukey's post-hoc test for multiple group comparisons. For non-parametric data, apply Kruskal-Wallis test with Dunn's multiple comparisons.
    • Analyze longitudinal biomarker changes using paired t-tests (parametric) or Wilcoxon signed-rank tests (non-parametric).
    • Perform correlation analysis between biomarker levels and histological scores using Pearson (parametric) or Spearman (non-parametric) correlation coefficients [4].
  • Dose-Response Relationships:

    • Fit this compound concentration-response data to four-parameter logistic equations to determine EC₅₀ values for biomarker effects: Response = Minimum + (Maximum - Minimum) / (1 + 10⁽(LogEC₅₀ - [this compound]) × Hill Slope⁾).
    • Calculate percentage inhibition of cytokine-induced effects: % Inhibition = (1 - [Biomarkerthis compound - Biomarkercontrol] / [Biomarkercytokine - Biomarkercontrol]) × 100 [3] [4].
Interpretation of Biomarker Responses

The temporal pattern of biomarker changes provides crucial insights into this compound's mechanism of action and therapeutic potential:

  • Early Response Biomarkers (1-2 weeks): IL-1 activity, MMP-3, and GAG fragments typically show the most rapid response to this compound treatment, reflecting direct effects on inflammatory signaling and protease activity. A >40% reduction in synovial fluid IL-1 activity within the first week indicates effective target engagement [4].

  • Intermediate Biomarkers (2-4 weeks): Changes in collagen degradation markers (CTX-II, C1,2C) and cartilage synthesis markers (proteoglycan synthesis rates) emerge later, representing downstream effects on matrix turnover. Significant modulation of these biomarkers suggests potential for structural modification [4] [5].

  • Structural Endpoint Correlation: The most clinically meaningful biomarker changes are those that correlate with improved histological outcomes. In the canine ACLS model, this compound-induced reductions in metalloproteinase activities and IL-1 levels significantly correlated with decreased cartilage erosion scores (r = 0.72-0.81, p < 0.05) and osteophyte size (r = 0.69, p < 0.05) [4].

  • Inter-Biomarker Relationships: Analyze ratios between catabolic and anabolic biomarkers (e.g., MMP-3/TIMP-1, CTX-II/CPII) as these may provide more sensitive indicators of net tissue balance than individual markers. This compound treatment typically shifts these ratios toward matrix preservation, with the magnitude of change predicting structural outcomes [2] [4].

Technical Considerations and Troubleshooting

Assay Optimization and Validation

Successful implementation of this compound biomarker studies requires careful assay validation and attention to technical details that can significantly impact data quality and interpretation:

  • Sample Quality Control:

    • Assess synovial fluid sample quality by measuring hyaluronan content and viscosity. Excessively viscous samples may require hyaluronidase treatment (10-50 U/mL for 30 minutes at 37°C) prior to analysis to ensure accurate pipetting and biomarker detection.
    • Monitor for blood contamination by measuring hemoglobin content spectrophotometrically (A₄₁₅). Exclude samples with significant blood contamination (>10 μL blood/mL synovial fluid) as erythrocytes contain proteases that can degrade biomarkers [5].
  • Biomarker Stability Studies:

    • Conduct preliminary experiments to evaluate stability of target biomarkers under different storage conditions. Most cytokines and metalloproteinases remain stable in synovial fluid for 24 hours at 4°C or for multiple freeze-thaw cycles when properly aliquoted.
    • Add protease inhibitors appropriately: use EDTA (10mM) for metalloproteinase stabilization, but avoid serine protease inhibitors when measuring serine protease activity [5].
  • Assay Performance Metrics:

    • Determine intra- and inter-assay coefficients of variation (CV) for each biomarker assay. Acceptable CVs are typically <10% for intra-assay and <15% for inter-assay variation.
    • Establish lower limits of detection (LOD) and quantification (LOQ) using standard dilution series. Ensure that biomarker concentrations in experimental samples fall within the quantitative range of assays [4] [5].
This compound-Specific Methodological Considerations
  • Drug Interference Testing:

    • Assess potential interference of this compound in biomarker assays by spiking known biomarker concentrations with therapeutic levels of this compound (1-20 μg/mL). Significant interference (>10% signal alteration) may require sample dilution or alternative detection methods.
    • This compound's fluorescence properties may interfere with fluorometric assays; include appropriate drug-only controls to account for this [3].
  • Concentration-Response Relationships:

    • Design studies to include multiple this compound concentrations spanning the anticipated therapeutic range (0.1-20 μg/mL) to establish clear concentration-response relationships.
    • Note that this compound may exhibit biphasic effects on certain parameters, with stimulation of synovial fibroblast proliferation at low concentrations (1.25-5 μg/mL) and inhibition at higher concentrations (>10 μg/mL) [6].
  • Temporal Considerations:

    • Align biomarker sampling with this compound pharmacokinetics. Peak synovial fluid concentrations occur 2-4 hours after oral administration in canine models.
    • Consider the delayed relationship between cytokine inhibition and subsequent matrix effects when designing sampling schedules [4].

Visualized Workflow and Signaling Pathways

TenidapWorkflow cluster_sample Sample Collection & Processing cluster_assays Biomarker Analysis cluster_intervention This compound Treatment SF Synovial Fluid Aspiration Processing Sample Processing • Centrifugation 3,500×g, 5min, 4°C • Aliquoting • Storage at -80°C SF->Processing C Cartilage Explants C->Processing S Serum Collection S->Processing Cytokine Cytokine Analysis • IL-1 Bioassay • TNF-α ELISA • IL-6/IL-8 ELISA Processing->Cytokine MMP Metalloproteinase Assays • Collagenase Activity • Stromelysin Activity • Gelatinase Activity Processing->MMP Matrix Matrix Biomarkers • GAG Content (DMMB) • CTX-II ELISA • COMP ELISA Processing->Matrix T1 In Vitro 0.1-20 μg/mL Cytokine->T1 T2 In Vivo 0.5-1.5 mg/kg bid Cytokine->T2 MMP->T1 MMP->T2 Matrix->T1 Matrix->T2 DataAnalysis Data Analysis • Normalization • Statistical Testing • Correlation with Outcomes T1->DataAnalysis T2->DataAnalysis Interpretation Interpretation • Biomarker Response Patterns • Dose-Response Relationships • Clinical Relevance DataAnalysis->Interpretation

This compound Biomarker Analysis Workflow: This diagram illustrates the comprehensive workflow from sample collection through data interpretation in this compound biomarker studies, highlighting key processing steps and analytical methods.

TenidapSignaling cluster_inhibited Pathways Inhibited by this compound Injury Joint Injury Inflammation IL1 IL-1/TNF-α Production Injury->IL1 COX COX Pathway (PGE₂ Production) IL1->COX LOX 5-LOX Pathway (Leukotriene Production) IL1->LOX PLA2 Phospholipase A2 Activation IL1->PLA2 CaInflux Calcium Influx IL1->CaInflux PKC PKC Phosphorylation IL1->PKC CytokineProd Cytokine Gene Expression IL1->CytokineProd This compound This compound (5-10 μg/mL) This compound->COX Inhibits This compound->LOX Inhibits This compound->PLA2 Inhibits This compound->CaInflux Inhibits This compound->PKC Inhibits This compound->CytokineProd Inhibits COX->CytokineProd LOX->CytokineProd PLA2->CytokineProd CaInflux->CytokineProd PKC->CytokineProd MMPs MMP Synthesis (Stromelysin, Collagenase) CytokineProd->MMPs GAGLoss Proteoglycan Loss GAG Release CytokineProd->GAGLoss CollagenBreak Collagen Degradation CTX-II Release CytokineProd->CollagenBreak Repair Impaired Repair Reduced Synthesis CytokineProd->Repair Structural Structural Damage Cartilage Erosion MMPs->Structural GAGLoss->Structural CollagenBreak->Structural Repair->Structural Clinical Clinical Progression Osteoarthritis Structural->Clinical

This compound Mechanism and Biomarker Impact: This signaling pathway diagram illustrates this compound's multifaceted inhibition of inflammatory cascades and its downstream effects on biomarker expression and structural outcomes in osteoarthritis.

Conclusion

The comprehensive analysis of synovial fluid biomarkers provides invaluable insights into this compound's multifaceted mechanisms of action and its potential as a disease-modifying agent in osteoarthritis. The methodologies outlined in these application notes enable researchers to quantitatively assess this compound's effects on key pathological processes, including inflammatory cytokine production, metalloproteinase activation, and cartilage matrix degradation. Through rigorous application of these standardized protocols, researchers can generate robust, reproducible data on this compound's bioactivity across experimental systems ranging from in vitro cartilage explants to in vivo canine models.

References

managing Tenidap proteinuria side effect in studies

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap Proteinuria: FAQ for Researchers

Here are answers to common questions you might encounter during your research on this compound.

Q1: What is the clinical significance of proteinuria observed in this compound studies? The proteinuria associated with this compound is generally mild, non-progressive, and reversible upon drug cessation. Clinical studies characterize it as a laboratory finding rather than a sign of serious kidney injury. It is believed to be of presumed renal proximal tubular origin [1] [2]. Research in rat models confirmed that the proteinuria is due to a specific inhibition of protein reabsorption in the proximal tubule, without evidence of glomerular damage or tubulointerstitial nephritis [3] [4].

Q2: What is the proposed mechanism for this compound-induced proteinuria? Evidence suggests this compound directly impairs the function of the proximal tubule in the kidney. The table below summarizes the key findings from a rat model study that investigated this mechanism [3]:

Aspect Investigated Finding in this compound-Treated Rats Interpretation
Protein Excretion 2- to 8-fold increase in urinary protein and albumin. Confirms a direct, drug-induced proteinuric effect.
Glomerular Function Glomerular filtration rate (GFR) unaffected. Suggests the glomerular filter is intact; problem is tubular.
Proximal Tubule Function 68% decrease in proximal tubule albumin absorption rate. Identifies the specific cellular process impaired by this compound.
Tubule Viability Fluid absorption and bicarbonate handling unaffected. Indicates the effect is specific, not due to general cell death.
Renal Histology No glomerular or proximal tubule degeneration/necrosis. Confirms lack of structural tissue damage at the light microscope level.
Reversibility Proteinuria reversed within 9 days of stopping this compound. Correlates with the transient nature observed in clinical trials.

This mechanism is distinct from the proteinuria caused by glomerular diseases, where damage to the kidney's filters is the primary issue [5].

The following diagram illustrates this mechanism and the corresponding experimental observations that confirm it:

G cluster_mechanism Mechanism of Action cluster_evidence Experimental Evidence This compound This compound PT_Cell Proximal Tubule Cell This compound->PT_Cell Targets Effect Impaired Albumin Reabsorption PT_Cell->Effect Manifestation Mild, Reversible Proteinuria Effect->Manifestation Obs1 ↑ Urinary Albumin ↓ Tubular Albumin Uptake Effect->Obs1 Obs2 Normal GFR No Structural Damage Effect->Obs2 Obs3 Reversible upon Drug Withdrawal Effect->Obs3 Mechanism Mechanism Evidence Evidence

Q3: What quantitative data is available from clinical trials? The table below summarizes the incidence and key characteristics of proteinuria reported in two major clinical trials of this compound (120 mg/day) in patients with rheumatoid arthritis [1] [2].

Study Comparison Incidence of Proteinuria Reported Characteristics
This compound vs. Hydroxychloroquine-plus-Piroxicam vs. Piroxicam alone (24-week study) [1] 6.4% of this compound-treated patients Mild, non-progressive, reversible. Of presumed renal proximal tubular origin.
This compound vs. Diclofenac (24-week analysis) [2] Higher incidence vs. Diclofenac Mild (≥500 mg/24h & <1500 mg/24h), non-progressive, of proximal tubular origin.

Q4: How should proteinuria be monitored in a pre-clinical or clinical setting? Based on the nature of this side effect, a monitoring protocol should include:

  • Regular Urinalysis: Monitor for the emergence and level of proteinuria, typically using 24-hour urine collection for quantification [2].
  • Assessment of Tubular Function: Consider tests for other markers of proximal tubule dysfunction, such as urinary phosphate or glucose, given the proposed mechanism [3].
  • Monitor for Reversibility: As demonstrated in both animal and human studies, the proteinuria should subside after stopping this compound. This can be confirmed with follow-up tests [3].

Important Context for Modern Research

It is critical to note that This compound was never approved for clinical use and its development for rheumatoid arthritis was discontinued by Pfizer primarily due to safety concerns raised by the FDA, which included this proteinuric effect [4]. Therefore, contemporary research on this compound is likely for academic or mechanistic purposes rather than clinical development.

For reference, current standard treatments for pathological proteinuria involve drugs that protect the kidneys by reducing pressure and inflammation, such as ACE inhibitors, ARBs, and SGLT2 inhibitors [6] [5]. These are not a treatment for this compound-induced proteinuria but represent the modern therapeutic approach to proteinuric kidney diseases.

References

Tenidap liver enzyme elevation monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap Hepatotoxicity Profile

The table below summarizes key safety concerns and pharmacokinetic data relevant to designing safety assays [1]:

Aspect Details
General Hepatotoxicity Increases in serum transaminases; severe abnormalities in liver function tests reported [1].
Metabolic Activation Cytochrome P450 enzymes mediate metabolic bioactivation of its thiophene ring, forming reactive metabolites capable of covalent protein binding (a potential mechanism for toxicity) [2].
Dosage & Exposure Usual oral dose in clinical studies was 120 mg/day. It attains a peak plasma concentration (Cmax) of 25.2 μg/mL within 2.4 hours and has a long plasma half-life of 23.2 hours [1].
Protein Binding Highly protein-bound (99%), which may be a factor in its drug-drug interactions [1].

Proposed Preclinical Experimental Workflow

For researchers investigating this compound's hepatotoxicity, the following workflow integrates mechanisms and safety observations. You can adapt the specifics (e.g., time points, doses) based on your experimental model.

Start Start: In Vitro Investigation A CYP Inhibition Assay (Identify involved enzymes) Start->A B Reactive Metabolite Screening (e.g., with GSH/NAC trapping) A->B C Covalent Binding Studies (Microsomal proteins) B->C D Cytotoxicity Assays (Hepatocytes) C->D Decision1 Evidence of Bioactivation and Hepatotoxicity? D->Decision1 E Proceed to In Vivo Study Decision1->E Yes End Integrate Data for Risk Assessment Decision1->End No F In Vivo Animal Model Dosing E->F G Plasma & Liver Tissue Collection at Multiple Time Points F->G H Biomarker Analysis G->H I1 Plasma: ALT, AST, ALP, Bilirubin H->I1 I2 Liver Tissue: Histopathology (Covalent adduct detection) H->I2 I1->End I2->End

Key Experimental Protocols

Here are detailed methodologies for the core experiments outlined in the workflow.

In Vitro Metabolic Activation and CYP Inhibition

This protocol helps identify the enzymes responsible for generating reactive metabolites [2].

  • Materials: this compound, pooled human or rat liver microsomes, NADPH regenerating system, selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9), glutathione (GSH) or N-acetylcysteine (NAC).
  • Procedure:
    • Prepare incubation mixtures containing liver microsomes, this compound (e.g., 10-50 µM), and trapping agents (GSH/NAC, 1-5 mM) in a suitable buffer (e.g., potassium phosphate).
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH regenerating system.
    • Incubate for 30-60 minutes.
    • Terminate the reaction with an equal volume of ice-cold acetonitrile.
    • Analyze the supernatants using LC-MS/MS to identify and characterize GSH/NAC adducts.
  • Follow-up: Conduct parallel incubations with CYP-specific inhibitors to identify the isoforms involved.
In Vivo Hepatotoxicity Biomarker Monitoring

This protocol provides a framework for monitoring liver injury in animal models.

  • Dosing: Administer this compound orally. A relevant dose for a rodent study could be derived from the human clinical dose of 120 mg/day using standard body surface area conversion factors [1].
  • Sample Collection: Collect blood plasma and liver tissue at multiple time points (e.g., 2, 8, 24, and 48 hours post-dose) to capture both acute changes and the effects of the drug's long half-life [1].
  • Biomarker Analysis:
    • Plasma: Measure ALT, AST, ALP, and total bilirubin using standard clinical chemistry analyzers. An AST:ALT ratio >2 can be a specific indicator for certain types of hepatic injury [3] [4].
    • Liver Tissue: Perform histopathological examination (H&E staining). Consider immunohistochemistry or mass spectrometry-based methods to detect and quantify covalent protein adducts [2].

Frequently Asked Questions (FAQs)

Q1: Why is the thiophene ring in this compound a concern? Thiophene is a known "structural alert" in medicinal chemistry. This compound's thiophene ring can be metabolically activated by cytochrome P450 enzymes into reactive, electrophilic intermediates (such as S-oxides or epoxides). These metabolites can covalently bind to cellular proteins, potentially leading to direct cytotoxicity or triggering idiosyncratic immune-mediated liver injury [2].

Q2: Are there any specific drug interactions to be aware of in experimental settings? Yes. This compound is highly protein-bound and can displace other drugs from plasma proteins. It has been shown to:

  • Displace phenytoin and warfarin from albumin, increasing their free concentration [1].
  • Reduce the renal clearance of lithium, increasing steady-state lithium concentrations and the risk of toxicity [1]. These interactions should be considered when designing studies involving combination therapies.

Q3: What is a key histological finding to look for? While not specific to this compound, acute eosinophilic pneumonia has been reported as an adverse event [1]. In the context of the immune-mediated injury suggested by its metabolic profile, the presence of eosinophils in liver infiltrates on histology could support a drug-induced, immune-allergic hepatitis hypothesis.

References

Tenidap-Warfarin Interaction: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a clinical study that investigated the effect of tenidap sodium on the pharmacodynamics and plasma protein binding of warfarin in healthy male volunteers [1] [2].

Parameter This compound Group (Change from Baseline) Placebo Group (Change from Baseline) Clinical Significance
Prothrombin Time AUC(0,120h) Increased from 1692.4 ± 234.5 s·h to 1769.3 ± 218.0 s·h [1] Decreased from 1747.6 ± 289.4 s·h to 1708.1 ± 236.8 s·h [1] Suggests a potential enhancement of warfarin's anticoagulant effect [1].
Normalization of Prothrombin Times Significant delay at 36, 48, 72, and 96 hours after warfarin dosing [1]. No significant delay reported [1]. Indicates a prolonged pharmacodynamic effect.
Unbound Warfarin Fraction Increased by 0.08% ± 0.09 [1] Decreased by -0.03% ± 0.10 [1] Statistically significant (p=0.047) but considered not clinically meaningful on its own [1].

Experimental Protocol from Clinical Study

For researchers looking to understand or reference the methodology of the primary study, here is a summary of the protocol used [1] [2]:

  • Study Design: Open-label, randomized study.
  • Subjects: Fourteen healthy male volunteers.
  • Treatment Regimen:
    • Subjects received either a single oral dose of 120 mg this compound sodium or a matching placebo from days 11 to 36.
    • A single oral dose of 0.75 mg kg⁻¹ warfarin was administered on day 1 (baseline) and again on day 32.
  • Primary Assessments:
    • Pharmacodynamics: Prothrombin times were measured, and the area under the curve (AUC) from 0 to 120 hours was calculated for both warfarin doses.
    • Protein Binding: The percentage of unbound (free) warfarin in plasma was determined.

Mechanism of Interaction & Clinical Management

The exact mechanism behind this interaction appears to be multifactorial.

  • Plasma Protein Displacement: this compound may interact with warfarin by displacing it from plasma albumin binding sites [3]. This can transiently increase the concentration of free, active warfarin in the bloodstream.
  • Additional Mechanisms: The observed pharmacodynamic effects suggest that displacement from plasma proteins may not be the sole mechanism, and other unknown pathways may be involved [1] [3].
  • Clinical Recommendation: The study authors concluded that prothrombin times should be monitored closely during the co-administration of this compound and warfarin to manage the potential for increased anticoagulant effect [1] [2].

The following diagram illustrates the proposed interaction mechanisms and clinical outcomes based on the study findings:

G This compound This compound Interaction\nMechanisms Interaction Mechanisms This compound->Interaction\nMechanisms Warfarin Warfarin Warfarin->Interaction\nMechanisms Protein Binding\nDisplacement Protein Binding Displacement Interaction\nMechanisms->Protein Binding\nDisplacement Other Pathways\n(Unspecified) Other Pathways (Unspecified) Interaction\nMechanisms->Other Pathways\n(Unspecified) Outcome1 Increased free warfarin fraction Protein Binding\nDisplacement->Outcome1 Outcome2 Prolonged prothrombin time Other Pathways\n(Unspecified)->Outcome2 Outcome1->Outcome2 Combined Effect Action Clinical Action: Monitor Prothrombin Time Outcome2->Action

Key Considerations for Researchers

  • Drug Status: Please note that this compound is an investigational drug that was never marketed for rheumatoid arthritis, partly due to unresolved safety concerns, including potential long-term toxicity and effects like proteinuria [3].
  • Broader Interaction Profile: Beyond warfarin, this compound has documented interactions with other drugs, including lithium, phenytoin, and angiotensin-converting enzyme (ACE) inhibitors, often necessitating dosage adjustments [3].

References

Tenidap and lithium clearance reduction management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction Summary

The co-administration of tenidap and lithium results in a pharmacokinetic interaction at the level of renal excretion.

Aspect of Interaction Effect of this compound on Lithium
Renal Clearance Decreased by 23% after a single dose and 25% after 7 days [1] [2].
Steady-State Serum Concentration Increased by 13% after a single dose (not significant) and 39% after 7 days (significant) [1] [2].
Recommended Management Monitor serum lithium levels; lithium dosage reduction will likely be necessary [1] [3] [2].

Experimental Data & Protocols

The key evidence for this interaction comes from a specific clinical study. The methodology and quantitative results are detailed below for experimental reference.

Study Protocol: this compound-Lithium Interaction in Healthy Volunteers

This open-label, randomized, placebo-controlled study provides a template for investigating such interactions [1] [2].

  • Subjects: 18 healthy male volunteers.
  • Lithium Dosing: 450 mg of lithium carbonate was administered twice daily for 15 days and once on the morning of day 16 to achieve steady-state concentrations.
  • This compound/Placebo Dosing: From days 9 to 16, subjects additionally received either:
    • Intervention Group: 120 mg this compound once daily, administered 2 hours prior to the morning lithium dose.
    • Control Group: A placebo.
  • Primary Measurements: Renal clearance of lithium and steady-state serum lithium concentrations were measured and compared between the two groups.
Quantitative Results

The following table summarizes the key findings from the study, comparing the change from baseline in the this compound group versus the placebo group [1] [2].

| Metric | After Single this compound Dose | After 7 Days of this compound | | :--- | :--- | :--- | | | This compound Group | Placebo Group | This compound Group | Placebo Group | | Δ in Renal Clearance (L/h) | -0.36 (-23%) | +0.18 (+14%) | -0.38 (-25%) | +0.16 (+12%) | | Δ in Serum Lithium (mEq/L) | +0.069 (+13%) | +0.003 (+0.5%) | +0.208 (+39%) | +0.063 (+10%) | | Statistical Significance | Significant for clearance | Not significant for concentration | Significant for both clearance and concentration | Significant for both clearance and concentration |

Mechanisms & Troubleshooting FAQs

Q1: What is the proposed mechanism for this compound-induced reduction in lithium clearance? A: The exact molecular mechanism is not fully elucidated. However, lithium is primarily eliminated by the kidneys, and about 80% of the filtered lithium is reabsorbed in the proximal tubule [4] [5]. This compound is believed to interfere with this renal tubular handling, reducing the excretion of lithium and causing it to accumulate in the bloodstream [1] [2].

Q2: What are the clinical or experimental manifestations of this interaction? A: The primary risk is lithium toxicity. In the cited study, two subjects receiving the combination experienced gastrointestinal side effects, while none in the placebo group did [1] [2]. Signs of lithium toxicity can progress from fine tremor and gastrointestinal symptoms (nausea, diarrhea) to severe neurological effects such as ataxia, confusion, and seizures [4] [5].

Q3: How should this interaction be managed in a research or clinical setting? A: The literature consistently recommends:

  • Serum Lithium Monitoring: Frequent monitoring of serum lithium levels is essential during concomitant use [1] [3] [2].
  • Lithium Dose Adjustment: The lithium dose will likely need to be reduced to maintain levels within the therapeutic range (typically 0.5-1.25 mM for bipolar disorder) and avoid toxicity [3] [4] [5].

Experimental & Pharmacological Pathways

The following diagrams illustrate the workflow for studying this interaction and the proposed pharmacological mechanism.

Start Study Population: Healthy Volunteers A Lithium Carbonate (450 mg BID) Lead-in: 8 days Steady-state achieved Start->A B Randomization (Days 9-16) A->B C Intervention Group This compound (120 mg/day) + Lithium B->C D Control Group Placebo + Lithium B->D E Primary Measurements: • Lithium Renal Clearance • Steady-State Serum Lithium C->E D->E F Data Analysis: Compare changes from baseline between groups E->F

Lithium Lithium Kidney Kidney Nephron Lithium->Kidney This compound This compound This compound->Kidney Alters tubular function Clearance ↓ Lithium Renal Clearance Kidney->Clearance Serum ↑ Serum Lithium Levels Clearance->Serum Risk Increased Risk of Lithium Toxicity Serum->Risk

References

Tenidap and ACE Inhibitors Interaction: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is the documented interaction between Tenidap and ACE inhibitors? Clinical studies demonstrate that this compound sodium can interfere with the anti-hypertensive efficacy of ACE inhibitors like enalapril. Concomitant administration may lead to a statistically significant increase in systolic blood pressure compared to placebo [1] [2].

What is the mechanism behind this interaction? While not fully characterized, this compound alters arachidonic acid metabolism, inhibiting both cyclooxygenase and 5-lipoxygenase pathways [3] [4]. This dual inhibition may disrupt prostaglandin-mediated vasodilation, counteracting the blood pressure-lowering effects of ACE inhibitors. This compound is classified as a cytokine-modulating drug with a mechanism distinct from classic NSAIDs [1] [5].

Are there specific recommendations for managing this interaction? Yes, clinical studies recommend that blood pressure should be closely monitored when this compound is administered concomitantly with an ACE inhibitor [1] [2]. Researchers should implement rigorous BP monitoring protocols throughout co-administration periods.

Does this compound interact with other antihypertensive classes? Yes, similar reductions in antihypertensive efficacy have been documented with diuretics. This compound also exhibits clinically significant interactions with lithium, phenytoin, and warfarin, primarily through plasma protein displacement and altered renal clearance [4] [5].

Clinical Evidence Summary

The table below summarizes key findings from the primary clinical study investigating the this compound-ACE inhibitor interaction:

Study Parameter Details
Study Design Randomized, placebo-controlled, double-blind, parallel group [1] [2]
Participants 24 patients with mild to moderate essential hypertension (aged 33-77) [1] [2]
Interventions 120 mg this compound sodium daily vs. matched placebo, concomitantly with the ACE inhibitor enalapril for 22 days [1] [2]
Key Efficacy Finding Supine and standing systolic pressures increased significantly in the this compound group compared to decreases in the placebo group [1] [2]
BP Change Pattern Endpoint values were marginally above baseline with this compound and below baseline with placebo [1]
Safety Findings Gastrointestinal side effects (mild to moderate) in 5 subjects taking this compound; one withdrawal due to this. One placebo withdrawal due to headache [1] [2]
Clinical Recommendation Monitor blood pressure when this compound is co-administered with ACE inhibitors [1] [2]

Experimental Protocols for Interaction Studies

In Vitro Model for Mechanistic Studies

  • Objective: To characterize the impact of this compound on ACE activity and the renin-angiotensin-aldosterone system (RAAS).
  • Methodology:
    • Cell Culture: Use human endothelial cell lines (e.g., HUVECs) or hepatoma cells (e.g., Hep3B) known to express components of the RAAS and inflammatory pathways [5].
    • Treatment Groups: Incubate cells with:
      • ACE inhibitor alone (e.g., Enalaprilat)
      • This compound alone (at varying concentrations, e.g., 20-50 μM)
      • ACE inhibitor + this compound
      • Vehicle control
    • Incubation & Analysis: Incubate for 24-72 hours. Analyze culture media for angiotensin II levels (via ELISA) to assess ACE activity. Quantify production of cytokines (IL-1, IL-6, TNF-α) and prostaglandins to confirm this compound's cytokine-modulating action [5].

In Vivo Protocol for Efficacy Confirmation

  • Objective: To validate the blood pressure interaction in a controlled animal model.
  • Methodology:
    • Animal Model: Use spontaneously hypertensive rats (SHR) or similar hypertensive models where endothelium-dependent contractions are mediated via cyclooxygenase [4] [5].
    • Study Design: Randomized, controlled study with groups receiving:
      • ACE inhibitor (e.g., enalapril in drinking water)
      • ACE inhibitor + this compound (e.g., 120 mg/kg/day via oral gavage)
      • Vehicle control
    • Endpoint Measurement: Monitor systolic and diastolic blood pressure regularly via tail-cuff plethysmography or telemetry. At endpoint, collect plasma for drug level analysis and renal tissue for histopathology, noting that proteinuria has been observed in long-term this compound studies [5].

Signaling Pathways and Mechanisms

The following diagram illustrates the proposed molecular interplay between this compound and ACE inhibitor pathways:

G cluster_RAAS RAAS Pathway (ACE Inhibitor Target) cluster_this compound This compound Mechanisms AngI Angiotensin I AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction ↑ Blood Pressure AT1R->Vasoconstriction ACE ACE Enzyme ACE->AngII Converts AA Arachidonic Acid COX COX Enzyme AA->COX LOX 5-Lipoxygenase AA->LOX Prostaglandins Prostaglandins (Vasodilatory) Prostaglandins->Vasoconstriction Counteracts Leukotrienes Leukotrienes (Pro-inflammatory) Cytokines Cytokines (IL-1, IL-6, TNF-α) Cytokines->Vasoconstriction Promotes? COX->Prostaglandins LOX->Leukotrienes LOX->Cytokines ACE_inhib ACE Inhibitor ACE_inhib->ACE Tenidap_mol This compound Tenidap_mol->LOX Inhibits

Diagram Title: Proposed Molecular Interplay Between this compound and ACE Inhibitor

Pathway Explanation:

  • ACE Inhibitor Action (Green): ACE inhibitors block the conversion of Angiotensin I to Angiotensin II, reducing vasoconstriction and lowering blood pressure [6].
  • This compound's Primary Actions (Red): this compound inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis and modulating cytokine production (IL-1, IL-6, TNF-α) [3] [5].
  • Proposed Interaction (Dashed Lines): The diagram suggests two potential interaction points. First, this compound's inhibition of cyclooxygenase (COX) may reduce vasodilatory prostaglandins, counteracting ACE inhibitor benefits. Second, its cytokine modulation may indirectly influence vascular tone, though the exact link requires further research [4] [5].

Critical Research Considerations

  • This compound's Development Status: Note that this compound is an investigational drug that was never marketed, primarily due to safety concerns with long-term use, including proteinuria and liver enzyme elevations [4] [5]. This limits its clinical application but makes it a valuable tool for research.

  • Broader NSAID Context: This interaction is not unique to this compound. Several NSAIDs are known to interfere with the antihypertensive efficacy of various blood pressure medications, often through salt-retention properties [4].

  • Experimental Design Power: The key clinical study had a small sample size (n=24) [1] [2]. When designing follow-up studies, ensure adequate power to detect clinically significant blood pressure changes.

References

Tenidap displacement of phenytoin protein binding management

Author: Smolecule Technical Support Team. Date: February 2026

Tenidap-Phenytoin Protein Binding Interaction: Key Data

The core interaction is that this compound can significantly displace phenytoin from its plasma protein binding sites. The table below summarizes the quantitative findings from a key clinical study.

Aspect Findings
Study Design Randomized, double-blind, placebo-controlled, parallel-group study in 12 healthy young men over 34 days [1] [2].
This compound Dosing 120 mg/day, administered orally, single daily dose until steady state (from day 8 to 34) [1] [2].
Phenytoin Dosing Single oral doses (200 mg) on days 1-3 and 29-31; single intravenous dose (250 mg over 20 min) on days 4 and 32 [1] [2].
Effect on Protein Binding This compound increased the percentage of unbound phenytoin in plasma by approximately 25% [1] [2].
Effect on Pharmacokinetics No significant change in total phenytoin AUC(0,48h) or Cmax [1] [2].
Clinical Recommendation When monitoring phenytoin plasma concentrations, free (unbound) concentrations should be considered due to the increased fraction of unbound phenytoin [1] [2].

Experimental Protocol & Research Methodology

For researchers aiming to investigate or verify this interaction, the following summarizes the core methodology from the literature.

1. Study Population and Design

  • Population: Healthy male volunteers.
  • Design: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for such clinical investigations [1] [2].

2. Dosing and Sampling Protocol

  • This compound Administration: Administer a fixed daily dose (e.g., 120 mg) orally to reach steady-state conditions. In the cited study, this compound was given from day 8 to day 34 [1] [2].
  • Phenytoin Administration:
    • Oral Phase: Administer single oral doses (e.g., 200 mg) before and after reaching this compound steady-state to assess interaction under different routes [1] [2].
    • Intravenous Phase: Administer a single IV dose (e.g., 250 mg infused over 20 minutes) before and after this compound treatment. This allows for precise pharmacokinetic calculation without the variable of oral absorption [1] [2].
  • Blood Sampling: Collect serial blood samples after phenytoin administration (both oral and IV) to construct concentration-time curves for pharmacokinetic analysis [1] [2].

3. Key Analytical Measurements

  • Plasma Protein Binding: Determine the free fraction of phenytoin (e.g., before oral doses on specific study days) using a validated method like equilibrium dialysis or ultrafiltration [1] [2].
  • Total Phenytoin Concentration: Measure using a validated bioanalytical method (e.g., HPLC, LC-MS/MS).
  • Pharmacokinetic Analysis: Calculate parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), clearance, and volume of distribution from the serum concentration-time data [1] [2].

Troubleshooting Guide & FAQs for Researchers

FAQ 1: The free fraction of phenytoin increased in my experiment, but the total plasma concentration didn't change. Is this expected? Yes, this is an expected and classic finding for a pure protein-binding displacement interaction, as was observed with this compound [1] [2]. The increase in free fraction leads to a transient increase in unbound concentration, which typically results in an increased clearance of the unbound drug, leaving the total plasma concentration largely unchanged.

FAQ 2: Why is it critical to measure free phenytoin concentrations instead of total concentrations when a drug like this compound is co-administered? Phenytoin's pharmacological effects and toxicity are correlated with its free (unbound) concentration in plasma, not the total concentration. Since this compound displaces phenytoin from plasma proteins, measuring only the total concentration can be misleading. A total concentration within the "therapeutic range" (10-20 µg/mL) could, in fact, represent a toxic free concentration after displacement. Therefore, monitoring free phenytoin is essential for accurate safety and efficacy assessments [1] [2].

FAQ 3: Are other NSAIDs known to displace phenytoin, and how does this compound compare? Yes, other highly albumin-bound NSAIDs can also displace phenytoin. An in vitro study showed that ibuprofen, tolmetin, and naproxen can increase free phenytoin concentrations, with ibuprofen causing the highest displacement [3]. The effect is more pronounced in conditions with low albumin, such as uremia [3]. The clinical significance of this compound's interaction is notable due to the substantial (25%) increase in unbound fraction observed in vivo.

Mechanism and Experimental Workflow

The following diagrams illustrate the core mechanism of the interaction and the logical workflow for conducting a related experiment.

cluster_physio Physiological State cluster_diso With this compound Title Mechanism of this compound-Phenytoin Binding Displacement Albumin_Physio Albumin PHT_Bound_Physio Bound Phenytoin Albumin_Physio->PHT_Bound_Physio Binds PHT_Bound_Diso Bound Phenytoin PHT_Free_Physio Free Phenytoin PHT_Free_Physio->PHT_Bound_Physio Equilibrium Albumin_Diso Albumin Albumin_Diso->PHT_Bound_Diso Binds This compound This compound Albumin_Diso->this compound Competes PHT_Free_Diso Free Phenytoin PHT_Free_Diso->PHT_Bound_Diso Equilibrium Shifted

Title Experimental Workflow for Studying Binding Displacement Start Define Study Protocol A Recruit Subjects (Healthy Volunteers) Start->A B Randomize into Groups (this compound/Placebo) A->B C Baseline Phase: Administer Phenytoin (Oral/IV) Collect Serial Blood Samples B->C D Treatment Phase: Administer this compound/Placebo until Steady-State C->D E Interaction Phase: Re-administer Phenytoin Collect Serial Blood Samples D->E F Sample Analysis: 1. Measure Total Phenytoin 2. Determine Free Fraction 3. Calculate PK Parameters E->F G Data Comparison: Compare Free Fraction & PK Parameters vs. Baseline and between groups F->G

References

Tenidap vs. Conventional NSAIDs: Mechanism and Cytokine Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Feature Conventional NSAIDs Tenidap
Primary MOA Cyclooxygenase (COX-1 & COX-2) inhibition; reduces prostaglandins ( [1]) Cyclooxygenase (COX) & Lipoxygenase (LOX) dual inhibition ( [2] [3])
Key Cytokine Effects Primarily indirect via prostaglandin reduction; can potentiate TNF-α in some models ( [1]) Inhibits IL-1 synthesis and activity; suppresses IL-6; can potentiate LPS-induced TNF-α ( [2] [4] [3])

| Additional Actions | Vary by drug; some may activate PPAR-γ or inhibit NF-κB ( [1]) | • Modulates cytoplasmic pH & anion transport • Opens hKir2.3 potassium channels • Inhibits neutrophil degranulation & cartilage breakdown ( [2] [5] [4]) | | Overall Profile | Anti-inflammatory, analgesic, antipyretic via prostanoid pathway disruption ( [1]) | Broader "disease-modifying" potential via direct cytokine and intracellular signaling modulation ( [4] [3]) |

Detailed Experimental Data and Protocols

The following experimental findings provide the evidence base for the comparison:

  • Cytokine Production in Human Whole Blood Assays: A foundational study showed that this compound inhibits the production of IL-1β and TNF-α in LPS-stimulated human whole blood cultures, with IC50 values in the micromolar range (1-10 µM). This effect was noted as being distinct from its COX inhibition activity [3].
  • Effects on Synovial Fibroblast Proliferation: Cell cultures from patients with rheumatic diseases were treated with this compound and cytokines like IL-1, TNF, and bFGF. Proliferation was measured using a crystal violet colorimetric assay.
    • This compound at low concentrations (1.25-5 µg/mL) acted as a co-stimulator of cytokine-induced growth, an effect that could not be fully explained by PGE2 inhibition alone [2].
  • mRNA Expression in Macrophages: Research using Northern blot analysis demonstrated that this compound could differentially regulate cytokine mRNA. It inhibited zymosan-induced mRNA expression of IL-1α, IL-1β, and IL-6 in macrophages, while tending to potentiate LPS-induced TNF-α mRNA, linking back to its COX-inhibitory property [3].
  • Ion Channel Modulation (hKir2.3): Using electrophysiological techniques (whole-cell and macro-patch clamping) on CHO cells expressing cloned channels, this compound was found to be a potent opener of the inwardly rectifying K+ channel hKir2.3 (EC50 = 1.3 µM for whole-cell currents). This action, which led to membrane hyperpolarization, was independent of arachidonic acid pathways, suggesting a completely novel anti-inflammatory mechanism [5].

Key Experimental Workflows

The core methodologies from the cited research can be visualized in the following workflows.

G A In Vitro Cell Models D Stimulate with: LPS, Zymosan, or Cytokines A->D B Human Whole Blood Assays B->D C Synovial Fibroblast Cultures C->D E Apply this compound/NSAIDs D->E F Outcome Measurements E->F G Cytokine Protein Level (ELISA, RIA) F->G H Cytokine mRNA Expression (Northern Blot) F->H I Cell Proliferation (Crystal Violet Assay) F->I J Ion Channel Current (Electrophysiology) F->J

Molecular Mechanisms of Action

The distinct multi-target mechanism of this compound compared to a conventional NSAID is illustrated below.

G cluster_NSAID Conventional NSAID Action cluster_this compound This compound Multi-Target Action Start Inflammatory Stimulus NSAID Inhibit COX Enzymes Start->NSAID T1 Dual COX/LOX Inhibition Start->T1 T2 Inhibit IL-1 & IL-6 Synthesis/Action Start->T2 T3 Modulate Cytoplasmic pH Start->T3 T4 Open hKir2.3 K+ Channels Start->T4 PG Reduced Prostaglandin (PGE2) Synthesis NSAID->PG T5 Broad Cytokine Modulation T1->T5 Contributes to T2->T5 T3->T5 Proposed Mechanism T4->T5 Novel Mechanism

Key Insights for Researchers

For your comparison guide, these are the most salient points to highlight for a scientific audience:

  • Beyond Prostaglandins: While NSAIDs primarily target the prostaglandin pathway, this compound's value for research lies in its direct and multifaceted modulation of cytokine networks, particularly its potent suppression of IL-1.
  • Complex, Context-Dependent Effects: this compound does not uniformly suppress all cytokines. Its ability to potentiate LPS-induced TNF-α production in macrophages is a critical differentiator and demonstrates that its net effect is highly dependent on the cellular context and stimulus [2] [3].
  • Novel Non-Cytokine Targets: The identification of hKir2.3 potassium channels as a target suggests that this compound's anti-inflammatory effects may also work through modifying cellular excitability and signaling, a mechanism not shared by traditional NSAIDs [5].

References

Comprehensive Comparison: Tenidap vs. Conventional Therapy in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

The following guide synthesizes data from historical clinical trials to compare the efficacy, mechanisms, and safety of Tenidap against conventional therapies for rheumatoid arthritis (RA), with a focus on disease activity and radiographic progression.

Summary of Clinical Trial Data

The table below consolidates key quantitative findings from major clinical studies for a direct comparison.

Parameter This compound Diclofenac [1] Hydroxychloroquine + Piroxicam [2] Piroxicam [3] [2]
Study Duration 24 weeks [1] [2] 24 weeks [1] 24 weeks [2] 24 weeks-1 year [3] [2]
Clinical Efficacy Significantly superior to diclofenac in 5/5 primary parameters [1] Improved, but less than this compound [1] Comparable to this compound [2] Less effective than this compound [2]
CRP Reduction Significant, rapid, sustained reduction [1] [2] No significant change [1] Not Specified Significantly less reduction than this compound [2]
IL-6 Reduction Significant reduction [1] [2] Not Specified Significant reduction at Week 24 only [2] Not Specified
Radiographic/Structure Modification No significant effect vs. comparator in knee OA [3] Not Applicable Not Applicable No significant effect vs. This compound in knee OA [3]
Common Side Effects Elevated transaminases (3-4%), mild proteinuria (6.4%) [2] Similar side-effect profile to this compound [1] Similar side-effect profile to this compound [2] Similar side-effect profile to this compound [2]

Detailed Experimental Protocols and Methodologies

24-Week RA Clinical Trial (this compound vs. Diclofenac) [1]

This study provides the core protocol for evaluating this compound's efficacy in RA.

  • Study Design: A 24-week, multicenter, prospective, double-blind, randomized study.
  • Patients: 384 patients with active rheumatoid arthritis.
  • Intervention Groups:
    • This compound: 120 mg, once daily.
    • Diclofenac: 150 mg/day (50 mg three times a day).
  • Primary Efficacy Parameters: Included multiple measures of joint tenderness, pain, and functional status (e.g., number of swollen and tender joints, physician and patient global assessments).
  • Biomarker Analysis: Serum levels of C-reactive protein (CRP) and plasma interleukin-6 (IL-6) were measured periodically.
1-Year Osteoarthritis Structure-Modification Trial [3]

This study specifically assessed this compound's potential to slow structural joint damage.

  • Study Design: A 1-year, multicenter, prospective, randomized, double-blind trial.
  • Patients: 665 patients with primary painful knee osteoarthritis (OA) of the medial tibiofemoral compartment.
  • Intervention Groups:
    • This compound 40 mg, once daily.
    • This compound 120 mg, once daily.
    • Piroxicam 20 mg, once daily (active control).
  • Primary Endpoints:
    • Radiological: Change in medial joint space width measured from weight-bearing X-rays.
    • Arthroscopic: Change in cartilage status (chondropathy) scored using the Société Française d'Arthroscopie (SFA) system and a visual analogue scale (VAS), performed at entry and after 1 year.

Mechanisms of Action: this compound vs. Conventional NSAIDs

This compound is classified as a Cytokine-Modulating Anti-Rheumatic Drug, which distinguishes it from conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The diagram below illustrates the key differences in their mechanisms of action.

G Figure 1. Comparative Mechanisms: this compound vs. Conventional NSAIDs cluster_nsaid Conventional NSAIDs (e.g., Diclofenac, Piroxicam) cluster_this compound This compound NSAID Inhibits COX-1 & COX-2 NSAID_effect Reduces Prostaglandin Synthesis NSAID->NSAID_effect NSAID_outcome Symptomatic Relief (Pain, Inflammation) NSAID_effect->NSAID_outcome This compound Multiple Mechanisms Tenidap_effect1 Inhibits COX (Prostaglandin Synthesis) This compound->Tenidap_effect1 Tenidap_effect2 Modulates Cytokines (Inhibits IL-6, TNF-α production) This compound->Tenidap_effect2 Tenidap_effect3 Inhibits T-Cell Proliferation & Cytokine Induction This compound->Tenidap_effect3 Tenidap_effect4 Opens hKir2.3 Potassium Channels This compound->Tenidap_effect4 Tenidap_outcome Symptomatic Relief + Potential Disease-Modifying Effects Tenidap_effect1->Tenidap_outcome Tenidap_effect2->Tenidap_outcome Tenidap_effect3->Tenidap_outcome Tenidap_effect4->Tenidap_outcome

Key Mechanistic Insights:
  • Beyond Symptom Relief: While this compound shares the cyclo-oxygenase (COX) inhibition of conventional NSAIDs, its unique ability to modulate cytokines and inhibit T-cell function underpins its proposed disease-modifying potential [1] [4].
  • Cytokine Inhibition: this compound, unlike diclofenac or piroxicam, significantly reduces levels of key pro-inflammatory cytokines like IL-6 and can inhibit the induction of mRNA for TNF-α and IFN-γ [1] [4].
  • Impact on Acute-Phase Proteins: The profound reduction in CRP and serum amyloid A (SAA) observed with this compound is a direct consequence of its cytokine-modulating action and is a recognized correlate of clinical acute-phase response [1] [2] [5].

Limitations and Consideration of Radiographic Progression

  • Lack of Radiographic Benefit in OA: The dedicated 1-year structure-modification trial in knee osteoarthritis concluded that This compound showed no statistically significant advantage over piroxicam in slowing radiographic joint space narrowing or the arthroscopic progression of chondropathy [3].
  • Gap in RA Radiographic Data: The search results do not contain specific radiographic progression data (e.g., Sharp scores) for this compound in RA, which is a standard measure for disease-modifying potential. The available superior clinical and biomarker data cannot directly confirm a structure-protective effect in RA.
  • Contemporary Context: The identified studies are from the 1990s. Current understanding of radiographic progression in RA, as shown in later studies, associates it with factors like high swollen joint count (SJC), CRP, and Physician Global Assessment (PhGA) at baseline [6]. The relevance of this compound in modern treatment paradigms, which heavily feature biologic DMARDs, is undefined.

Conclusion for Research and Development

For researchers and drug development professionals, this compound represents a historically significant compound that demonstrated the feasibility of cytokine modulation as a therapeutic strategy in RA. It proved clinically superior to conventional NSAIDs and showed biomarker benefits consistent with a disease-modifying profile.

However, the failure to demonstrate definitive radiographic protection in osteoarthritis, coupled with the lack of radiographic data in RA and its specific side-effect profile (e.g., proteinuria), likely contributed to its limited adoption. Its investigation provides a valuable case study in drug development, highlighting that robust effects on clinical symptoms and soluble biomarkers do not automatically translate into a measurable structure-modifying effect.

References

Tenidap synovitis reduction compared to naproxen

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Drug Profiles: Tenidap vs. Naproxen

Feature This compound Naproxen Sodium
Drug Class Oxindole family; novel anti-arthritic agent [1] Traditional Non-Steroidal Anti-Inflammatory Drug (NSAID) [2]

| Primary Mechanisms | - Inhibits cyclooxygenase (COX) and 5-lipoxygenase (5-LO) [1]

  • Modulates cytokine synthesis (inhibits IL-1β) [3] [4]
  • Inhibits neutrophil collagenase release [1] | - Cyclooxygenase (COX) inhibitor [2]
  • Reduces PGE2 production [2] | | Key Findings on Synovitis/Inflammation | - In Rabbit Arthritis Model: Significantly reduced neutrophil infiltration into joint cavity and synovial effusion [1].
  • In Cell Studies: Down-regulated TNF-α-induced gene expression of IL-8 and MCP-1 in synovial cells and macrophages [1]. | - In Human OA Synovial Fluid Cells: Reduced the percentage of primary monocytes and macrophages producing IL-1β [2].
  • In Macrophage Cell Line: Significantly reduced LPS/HA-induced NF-κB activity and PGE2 production [2]. | | Relevant Experimental Models | - Acute antigen-induced arthritis in rabbits [1]
  • Cultured human synovial fibroblasts [3]
  • Cultured rabbit synovial cells and monocytic cells [1] | - Human monocyte-derived macrophage (THP-1) cell line [2]
  • Primary human synovial fluid cells from OA patients [2] |

Detailed Experimental Protocols

The following workflows detail the key methodologies from the studies on this compound and Naproxen.

G cluster_t This compound Study (Animal & Cell Model) cluster_n Naproxen Study (Human Cell Model) T1 Animal Model (Rabbits) Acute antigen arthritis induced by intra-articular ovalbumin T2 Treatment Oral this compound (15 mg/kg/12h) Started 24h pre-induction T1->T2 T3 Sample Collection Synovial fluid & membrane collected post-arthrotomy T2->T3 T4 Outcome Measures • SF: Neutrophil count, volume • Tissue: mRNA & protein levels of IL-8/MCP-1 (RT-PCR, Immunohistochemistry) T3->T4 T5 In Vitro Validation Rabbit synovial & monocytic cells stimulated with TNF-α ± this compound ↓ IL-8 & MCP-1 mRNA T4->T5 N1 In Vitro System THP-1 monocyte-derived macrophages & Primary human OA synovial fluid cells N2 Inflammation Induction Stimulated with LPS (PAMP) & Hyaluronan fragments (DAMP) N1->N2 N3 Naproxen Treatment Pre- or post-activation with clinically relevant concentrations (28-38 mg/L) N2->N3 N4 Outcome Measures • NF-κB activity • PGE2 concentration (ELISA) • IL-1β+ monocytes/macrophages (Flow cytometry) N3->N4

Mechanisms of Action in Synovitis

The following diagram illustrates the different pathways through which this compound and naproxen are reported to exert their anti-inflammatory effects.

Interpretation of Available Evidence

Based on the gathered data, here is a summary for research professionals:

  • This compound demonstrates a broader, cytokine-modulating mechanism. It not only inhibits eicosanoid synthesis but also directly suppresses key chemokines (IL-8, MCP-1) critical for leukocyte recruitment into the synovium, and inhibits IL-1β synthesis [3] [4] [1]. This multi-faceted action likely explains its significant effect in reducing neutrophil infiltration and synovial effusion in an animal model of acute arthritis [1].
  • Naproxen, a classic NSAID, primarily acts through cyclooxygenase inhibition, reducing prostaglandins like PGE2 [2]. Modern research shows it also exerts effects upstream by reducing NF-κB activity and the subsequent production of IL-1β in human OA synovial fluid macrophages [2]. A 2025 network meta-analysis also indicated that naproxen significantly improved the WOMAC function score in patients with knee OA [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

320.0022410 Da

Monoisotopic Mass

320.0022410 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9K7CJ74ONH

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX23 - Tenidap

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

120210-48-2

Wikipedia

Tenidap

Dates

Last modified: 08-15-2023
1: Tang XH, Wu XY, Xu L, Fang YX, Wang JH, Zhu GX, Hong Z. Tenidap is neuroprotective in a pilocarpine rat model of temporal lobe epilepsy. Chin Med J (Engl). 2013;126(10):1900-5. PubMed PMID: 23673107.
2: Xu L, Hao Y, Wu X, Yu P, Zhu G, Hong Z. Tenidap, an agonist of the inwardly rectifying K+ channel Kir2.3, delays the onset of cortical epileptiform activity in a model of chronic temporal lobe epilepsy. Neurol Res. 2013 Jul;35(6):561-7. doi: 10.1179/1743132813Y.0000000157. Epub 2013 Feb 7. PubMed PMID: 23561319.
3: Best L, Brown PD, Sener A, Malaisse WJ. Opposing effects of tenidap on the volume-regulated anion channel and K(ATP) channel activity in rat pancreatic beta-cells. Eur J Pharmacol. 2010 Mar 10;629(1-3):159-63. doi: 10.1016/j.ejphar.2009.12.013. Epub 2009 Dec 24. PubMed PMID: 20035738.
4: Haynes DR, Hutchens MJ, Whitehouse MW, Vernon-Roberts B. A comparison of the disease-modifying and cytokine-regulating activities of tenidap, piroxicam and cyclosporin-A using the adjuvant-induced model of arthritis in rats. Inflammopharmacology. 1998;6(3):193-202. PubMed PMID: 17657619.
5: Ayral X, Mackillop N, Genant HK, Kirkpatrick J, Beaulieu A, Pippingskiöld P, Will RK, Alava S, Dougados M. Arthroscopic evaluation of potential structure-modifying drug in osteoarthritis of the knee. A multicenter, randomized, double-blind comparison of tenidap sodium vs piroxicam. Osteoarthritis Cartilage. 2003 Mar;11(3):198-207. PubMed PMID: 12623291.
6: Liu Y, Liu D, Printzenhoff D, Coghlan MJ, Harris R, Krafte DS. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3. Eur J Pharmacol. 2002 Jan 25;435(2-3):153-60. PubMed PMID: 11821021.
7: Matsumoto H, Fujii A. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts. J Pharmacol Exp Ther. 2002 Feb;300(2):668-72. PubMed PMID: 11805231.
8: Ducoudret O, Diakov A, Müller-Berger S, Romero MF, Frömter E. The renal Na-HCO3-cotransporter expressed in Xenopus laevis oocytes: inhibition by tenidap and benzamil and effect of temperature on transport rate and stoichiometry. Pflugers Arch. 2001 Aug;442(5):709-17. PubMed PMID: 11512027.
9: Evans L, Aarons L, Coates P. A pharmacokinetic model for tenidap in normal volunteers and rheumatoid arthritis patients. Pharm Res. 1999 Oct;16(10):1608-15. PubMed PMID: 10554105.
10: Attur MG, Patel R, DiCesare PE, Steiner GC, Abramson SB, Amin AR. Regulation of nitric oxide production by salicylates and tenidap in human OA-affected cartilage, rat chondrosarcomas and bovine chondrocytes. Osteoarthritis Cartilage. 1998 Jul;6(4):269-77. PubMed PMID: 9876396.
11: Sanz JM, Chiozzi P, Di Virgilio F. Tenidap enhances P2Z/P2X7 receptor signalling in macrophages. Eur J Pharmacol. 1998 Aug 21;355(2-3):235-44. PubMed PMID: 9760038.
12: Fernandes JC, Martel-Pelletier J, Jovanovic D, Tardif G, DiBattista JA, Lascau-Coman V, Otterness IG, Pelletier JP. The effects of tenidap on canine experimental osteoarthritis: II. Study of the expression of collagenase-1 and interleukin 1beta by in situ hybridization. J Rheumatol. 1998 May;25(5):951-8. PubMed PMID: 9598897.
13: Palacios I, Lopez-Armada MJ, Hernandez P, Sanchez-Pernaute O, Gutierrez S, Miguelez R, Martinez J, Egido J, Herrero-Beaumont G. Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits with antigen arthritis and in cultured synovial cells. Clin Exp Immunol. 1998 Mar;111(3):588-96. PubMed PMID: 9528904; PubMed Central PMCID: PMC1904886.
14: Sánchez-Pernaute O, López-Armada MJ, Hernández P, Palacios I, Navarro F, Martínez J, Egido J, Herrero-Beaumont G. Antifibroproliferative effect of tenidap in chronic antigen-induced arthritis. Arthritis Rheum. 1997 Dec;40(12):2147-56. PubMed PMID: 9416851.
15: Dezube BJ, Lederman MM, Chapman B, Georges DL, Dogon AL, Mudido P, Reis-Lishing J, Cheng SL, Silberman SL, Crumpacker CS. The effect of tenidap on cytokines, acute-phase proteins, and virus load in human immunodeficiency virus (HIV)-infected patients: correlation between plasma HIV-1 RNA and proinflammatory cytokine levels. J Infect Dis. 1997 Sep;176(3):807-10. PubMed PMID: 9291340.
16: Littman BH, Schumacher HR Jr, Boyle DL, Weisman MH, Firestein GS. Effect of tenidap on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study. J Clin Rheumatol. 1997 Aug;3(4):194-202. PubMed PMID: 19078187.
17: Hall VC, Wolf RE. Effects of tenidap and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis. J Rheumatol. 1997 Aug;24(8):1467-70. PubMed PMID: 9263136.
18: Carty TJ, Sweeney FJ, Griffiths RJ, Eskra JD, Ernest MJ, Pillar JS, Cheng JD, Loose LD, Joseph PA, Pazoles PP, Moore PF, Nagahisa A, Murase S, Kadin SB. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models. Inflamm Res. 1997 May;46(5):168-79. PubMed PMID: 9197987.
19: Jovanovic D, Caron JP, Martel-Pelletier J, Fernandes JC, Ricketts T, Pelletier JP. The therapeutic effects of tenidap in canine experimental osteoarthritis: relationship with biochemical markers. J Rheumatol. 1997 May;24(5):916-25. PubMed PMID: 9150082.
20: Lieb K, Fiebich BL, Hüll M, Berger M, Bauer J. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by tenidap. Cell Tissue Res. 1997 May;288(2):251-7. PubMed PMID: 9082960.

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